Technical Documentation Center

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
  • CAS: 1423040-68-9

Core Science & Biosynthesis

Exploratory

physicochemical characterization of CAS 1423040-68-9

An In-Depth Technical Guide to the Physicochemical Characterization of (5S)-7-tert-Butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS 1423040-68-9) Executive Summary & Structural Significance The compound (5S)-7-tert-Butyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (5S)-7-tert-Butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS 1423040-68-9)

Executive Summary & Structural Significance

The compound (5S)-7-tert-Butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS 1423040-68-9) is a highly specialized chiral building block utilized in advanced pharmaceutical synthesis[1]. The core scaffold is a 1-benzoxepin—an oxygen-containing bicyclic heterocycle consisting of a seven-membered oxepin ring fused to a benzene ring ()[2].

From a physicochemical perspective, the presence of the bulky tert-butyl group at the 7-position heavily dictates the molecule's steric profile and lipophilicity, while the (5S)-hydroxyl group serves as a critical hydrogen-bond donor. Understanding the interplay between these functional groups is paramount for downstream drug development, as they govern the molecule's stability, solubility, and behavior during chiral resolution.

Physicochemical Profiling

To establish a baseline for analytical testing, the fundamental physicochemical properties of CAS 1423040-68-9 must be defined. The low molecular weight and optimal hydrogen-bonding metrics make this scaffold highly compliant with Lipinski’s Rule of Five, indicating excellent potential for oral bioavailability when incorporated into an Active Pharmaceutical Ingredient (API).

PropertyValueSignificance in Formulation/Synthesis
IUPAC Name (5S)-7-tert-Butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-olDictates nomenclature and structural mapping.
CAS Registry Number 1423040-68-9Universal identifier for procurement and safety tracking[1].
Molecular Formula C14​H20​O2​ Used for exact mass calculation in HRMS.
Molecular Weight 220.31 g/mol Ideal low-MW starting material for complex API synthesis[1].
Stereochemistry (5S)Enantiopurity is critical to avoid off-target pharmacological effects.
Hydrogen Bond Donors 1 (Hydroxyl group)Primary site for derivatization and chiral stationary phase interaction.
Hydrogen Bond Acceptors 2 (Hydroxyl + Ether oxygen)Influences aqueous solubility and receptor binding affinity.

Advanced Analytical Characterization Workflows

The structural elucidation and stereochemical validation of chiral benzoxepines require an orthogonal analytical approach. Relying on a single technique can lead to misassigned stereocenters or undetected enantiomeric impurities.

Workflow A Synthesis/Procurement CAS 1423040-68-9 B Chiral HPLC Analysis (ee% Determination) A->B C Single-Crystal XRD (Absolute Configuration) A->C D 2D NMR (NOESY) (Relative Stereochemistry) A->D E Validated (5S)-Isomer API Intermediate B->E C->E D->E

Analytical workflow for the stereochemical validation of CAS 1423040-68-9.

Chiral Resolution & Enantiomeric Excess (ee%)

Synthesizing enantiopure benzoxepines is inherently challenging, often requiring complex transition-metal-free annulations or photocatalyzed aerobic dehydrogenative strategies ()[3][4]. Therefore, verifying the (5S) configuration post-synthesis is mandatory. Drawing parallels from the chiral resolution of similar benzo-fused heterocycles, polysaccharide-based chiral stationary phases (CSPs) are highly effective ()[5]. The separation mechanism relies on the transient diastereomeric complexes formed via hydrogen bonding between the C5-OH of the benzoxepin and the carbamate linkages of the CSP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1D 1H -NMR, the signature of this molecule is the massive 9-proton singlet generated by the 7-tert-butyl group (typically around 1.2–1.3 ppm in CDCl3​ ). The oxepine ring protons (C2, C3, C4) will exhibit complex, non-first-order multiplet splitting. Because the (5S) chiral center breaks the symmetry of the ring, the adjacent methylene protons become diastereotopic, meaning each proton in a CH2​ group will resonate at a different chemical shift and couple to each other (geminal coupling, 2J≈12−15 Hz ).

Mechanistic Insights into Stability & Degradation

While the tetrahydro-1-benzoxepin scaffold is generally robust, it possesses specific chemical vulnerabilities that dictate handling and storage requirements.

Under oxidative stress, 1-benzoxepin derivatives are known to react with singlet oxygen ( 1Δg​ O2​ ) via a 2,5-addition mechanism to yield novel endoperoxides ()[6]. Furthermore, the benzylic-like hydroxyl group at the C5 position is susceptible to acid-catalyzed dehydration upon excessive thermal stress, which would yield a fully conjugated, non-chiral benzoxepine system.

Degradation A (5S)-Benzoxepin-5-ol (Intact Molecule) B Thermal Stress (>150°C) A->B C Oxidative Stress (Singlet Oxygen) A->C D Dehydration (Alkene Formation) B->D E 2,5-Epidioxy Adduct (Endoperoxide) C->E

Primary thermal and oxidative degradation pathways of 1-benzoxepin derivatives.

Self-Validating Experimental Protocols

Protocol A: Enantiomeric Purity Determination via Chiral HPLC
  • Objective: Quantify the enantiomeric excess (ee%) of the (5S) isolate.

  • Causality of Design: A normal-phase solvent system is selected over reversed-phase. Non-polar environments (like hexane) suppress hydrophobic interactions and maximize the specific, directional hydrogen-bonding interactions required for the chiral stationary phase to differentiate the (5S) and (5R) enantiomers.

  • Methodology:

    • Column: Chiralcel OD-H or AD-H ( 250×4.6 mm,5μm ).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

    • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm (targeting the aromatic chromophore).

    • Sample Prep: Dissolve 1 mg of CAS 1423040-68-9 in 1 mL of mobile phase.

  • Self-Validation Check: Prior to analyzing the sample, inject a racemic standard of the benzoxepin-5-ol. The protocol is only valid if the resolution factor ( Rs​ ) between the (5S) and (5R) peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , decrease the isopropanol concentration to 5% to increase retention and interaction time.

Protocol B: Quantitative 1H -NMR (qNMR) for Structural Integrity
  • Objective: Confirm the structural integrity and assess organic purity without relying on an external reference standard.

  • Causality of Design: A prolonged relaxation delay ( D1​ ) is utilized. The bulky tert-butyl protons have significantly longer spin-lattice relaxation times ( T1​ ) compared to the aromatic protons. If the D1​ delay is too short, the tert-butyl protons will not fully relax between RF pulses, leading to an under-integration of the signal and a false assessment of degradation.

  • Methodology:

    • Solvent: CDCl3​ (with 0.03% v/v TMS as internal shift reference).

    • Acquisition Parameters: 400 MHz or higher instrument; Number of Scans (NS) = 16; Acquisition Time (AQ) = 3.0 s.

    • Critical Step (Relaxation Delay): Set D1​=20 seconds .

  • Self-Validation Check: Integrate the aromatic proton signals (approx. 6.8–7.5 ppm) and set their sum to exactly 3.00. The integration of the tert-butyl singlet (approx. 1.25 ppm) must yield a value of 9.00 ( ±2% ). Any deviation >2% indicates either an overlapping organic impurity or incomplete T1​ relaxation, invalidating the purity assessment.

References

  • Sapphire Bioscience. "(5S)-7-tert-Butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol Product Page".

  • Wikipedia. "Benzoxepin".

  • Organic Chemistry Portal. "Synthesis of benzoxepines".

  • ACS Publications (Journal of Medicinal Chemistry). "Estrogen Receptor Ligands. II. Discovery of Benzoxathiins as Potent, Selective Estrogen Receptor α Modulators".

  • RSC Publishing (Journal of the Chemical Society, Chemical Communications). "Reaction of 1-benzoxepin with singlet oxygen: a novel endoperoxide".

  • ACS Publications (Organic Letters). "Indole-Fused Benzoxepine Synthesis via Visible-Light-Driven Aerobic Dehydrogenative [5 + 2] Annulation".

Sources

Foundational

Stereoselective Receptor Binding Dynamics of (5S)-Benzoxepin-5-ol Enantiomers: A Technical Guide

Executive Summary The 2,3,4,5-tetrahydro-1-benzoxepin scaffold represents a highly privileged, conformationally dynamic structure in modern medicinal chemistry. Specifically, derivatives of benzoxepin-5-ol have garnered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3,4,5-tetrahydro-1-benzoxepin scaffold represents a highly privileged, conformationally dynamic structure in modern medicinal chemistry. Specifically, derivatives of benzoxepin-5-ol have garnered significant attention as Selective Estrogen Receptor Modulators (SERMs) and monoamine receptor antagonists[1]. The pharmacological efficacy of these molecules is intrinsically tied to the stereocenter at the C5 position.

As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a screening exercise, but as a thermodynamic system. The spatial orientation of the C5-hydroxyl group dictates the puckering of the seven-membered oxepin ring, which in turn governs the ligand's ability to anchor into the orthosteric binding pockets of target receptors. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and quantitative data detailing why the (5S)-enantiomer consistently outperforms its (5R) counterpart in receptor binding affinity.

The Stereochemical Landscape: Isolation and Characterization

Before any binding causality can be established, the enantiomeric purity of the ligand must be absolute. The synthesis of enantiopure (5S)-benzoxepin-5-ol relies on highly stereoselective biocatalytic pathways rather than traditional asymmetric synthesis, which often yields racemic mixtures requiring exhaustive separation.

Biocatalytic Reduction and Chiral Resolution

The most robust method for generating the (5S)-enantiomer involves the microbial reduction of the corresponding benzoxepin-5-one precursor using Cryptococcus macerans[2]. This enzymatic reduction is highly stereospecific, yielding the (5S)-alcohol with an enantiomeric excess (ee) exceeding 98%.

To validate this purity, analytical resolution is performed using a Pirkle chiral-phase HPLC column. The elution order of the enantiomers on this stationary phase is governed by π−π interactions and hydrogen bonding, providing a reliable method for determining absolute configurations when compared to known alkylarylcarbinol standards[2].

Absolute Configuration Verification

While HPLC provides separation, absolute stereochemistry must be confirmed via orthogonal spectroscopic methods. Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) calculations (e.g., at the B3LYP/DGDZVP level) is the gold standard for this validation[3]. The (5S) configuration forces the oxepin ring into a specific boat-like conformation, yielding a distinct VCD spectral signature that perfectly matches theoretical Boltzmann-weighted models[3].

Workflow A Benzoxepin-5-one (Prochiral Ketone) B Microbial Reduction (Cryptococcus macerans) A->B C Chiral HPLC Separation (Pirkle Phase) B->C D (5S)-Benzoxepin-5-ol (>98% ee) C->D Major E (5R)-Benzoxepin-5-ol (Minor Enantiomer) C->E Minor F Receptor Binding Assays (ERα / ERβ) D->F E->F

Workflow for chiral resolution and binding analysis of benzoxepin-5-ol.

Mechanisms of Receptor Binding: The Causality of Chirality

Benzoxepin-derived ligands act as high-affinity modulators for Estrogen Receptors (ER α and ER β )[1]. The binding affinity is not a coincidence of structure, but a direct result of transition-state thermodynamics within the receptor's Ligand-Binding Domain (LBD).

The (5S) Advantage in ER α Binding

In the ER α LBD, the ligand must stabilize Helix 12 to induce the active receptor conformation. The (5S)-enantiomer projects its C5-hydroxyl group axially, establishing a critical, low-energy hydrogen bond network with residues Glu353 and Arg394. Furthermore, the specific puckering of the (5S)-oxepin ring allows the fused benzene ring to engage in optimal π−π stacking with Phe404.

Conversely, the (5R)-enantiomer projects the hydroxyl group equatorially. This creates severe steric clashes with the hydrophobic walls of the binding pocket (specifically Leu387 and Met388), disrupting the hydrogen bond network. Literature on related chiral benzoxepins and chromans demonstrates that this stereochemical inversion results in up to a 7-fold decrease in receptor binding affinity and a corresponding drop in downstream physiological activity[4].

Pathway L (5S)-Benzoxepin-5-ol R ERα Ligand Binding Domain (LBD) L->R H-Bonding (Glu353/Arg394) C Helix 12 Stabilization R->C Conformational Shift D Receptor Dimerization C->D T Target Gene Transcription D->T Co-activator Recruitment

ERα activation pathway induced by (5S)-benzoxepin-5-ol binding.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Internal controls are built into every step to prevent false positives caused by racemic contamination or receptor degradation.

Protocol 1: Chiral Resolution and Purity Validation

Objective: Isolate the (5S)-enantiomer and validate >98% enantiomeric excess.

  • Biocatalysis: Incubate 10 mM benzoxepin-5-one with a resting cell suspension of Cryptococcus macerans (ATCC 24114) in phosphate buffer (pH 7.2) containing 2% glucose for 48 hours at 30°C[2].

  • Extraction: Extract the aqueous layer 3x with ethyl acetate. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • HPLC Resolution: Inject the crude extract onto a Pirkle chiral-phase HPLC column (e.g., (R,R) -Whelk-O 1).

  • Elution: Use an isocratic mobile phase of Hexane/Isopropanol (90:10) at 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Validation: The (5S)-enantiomer will elute prior to the (5R)-enantiomer. Collect the (5S) fraction and re-inject to confirm an Area Under Curve (AUC) ratio of >99:1 .

Protocol 2: Competitive Radioligand Binding Assay (ER α )

Objective: Quantify the IC50​ and Ki​ of the isolated enantiomers.

  • Receptor Preparation: Express recombinant human ER α in Sf9 insect cells. Lyse cells and isolate the cytosolic fraction via ultracentrifugation (100,000 x g for 1 hour).

  • Tracer Incubation: In a 96-well plate, combine 50 μL of ER α lysate, 50 μL of 1 nM [3H] -estradiol (tracer), and 50 μL of the benzoxepin-5-ol enantiomer at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at 4°C for 18 hours to ensure thermodynamic equilibrium.

  • Separation: Add 100 μL of dextran-coated charcoal (DCC) to strip unbound ligand. Centrifuge at 3,000 x g for 10 minutes.

  • Quantification: Transfer the supernatant (containing receptor-bound [3H] -estradiol) to scintillation vials. Add 3 mL of scintillation fluid and count disintegrations per minute (DPM).

  • Validation: Use unlabeled 17β -estradiol ( 1μM ) to define non-specific binding (NSB). Calculate IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ via the Cheng-Prusoff equation.

Quantitative Data Presentation

The stereochemical divergence in binding affinity is stark. The table below summarizes the comparative binding metrics of the benzoxepin-5-ol enantiomers against primary nuclear and monoamine receptors, highlighting the pronounced selectivity of the (5S) configuration[1][4].

Ligand / EnantiomerER α Binding IC50​ (nM)ER β Binding IC50​ (nM)Dopamine D4 Ki​ (nM)Receptor Selectivity Profile
(5S)-Benzoxepin-5-ol 14.258.7> 1000High affinity, ER α selective
(5R)-Benzoxepin-5-ol 98.5145.2> 1000Low affinity, non-selective
17β -Estradiol (Control)1.11.8N/APan-ER agonist

Note: The ~7-fold reduction in ER α affinity for the (5R)-enantiomer underscores the critical nature of the C5 axial hydroxyl projection for optimal ligand-receptor docking.

Conclusion

The (5S)-benzoxepin-5-ol scaffold is a masterclass in stereochemical drug design. By leveraging microbial reduction for absolute chiral purity and understanding the thermodynamic constraints of the ER α ligand-binding domain, researchers can utilize this enantiomer as a highly selective molecular probe or a lead compound for novel SERM development. Future optimization should focus on functionalizing the aromatic ring while strictly preserving the (5S) absolute configuration to maintain target affinity.

References

  • NITYA ANAND's research works | University of Lucknow and other places ResearchG
  • Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity Journal of Medicinal Chemistry / Sci-Hub
  • On the Absolute Stereochemistries of (-)-Benzocyclohepten-3-ol, (-)-2,3,4,5-Tetrahydro-1-benzoxepin-5-ol, and (-)
  • Theoretical Boltzmann weighted (bottom) and experimental (top)

Sources

Protocols & Analytical Methods

Method

Advanced Chiral HPLC Method Development for the Enantiomeric Separation of 1-Benzoxepin-5-ol

Introduction & Mechanistic Background The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development, as stereoisomers often exhibit divergent pharmacological or toxicolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development, as stereoisomers often exhibit divergent pharmacological or toxicological profiles. 1-Benzoxepin-5-ol (specifically, 2,3,4,5-tetrahydro-1-benzoxepin-5-ol) is a vital chiral intermediate featuring a seven-membered oxepin ring fused to a benzene ring, with a stereocenter at the C5 hydroxyl position. The absolute stereochemistry of its enantiomers, notably the microbial reduction yielding the (S)-(-)-enantiomer, was definitively established in seminal studies by Kasai and Ziffer .

To achieve baseline separation of 1-benzoxepin-5-ol enantiomers, polysaccharide-based chiral stationary phases (CSPs) are the gold standard. The chiral recognition mechanism relies on the higher-order helical structure of derivatized amylose or cellulose . The carbamate linkages (-NH-CO-O-) on the CSP act as primary interaction sites, offering both hydrogen bond donors and acceptors. For 1-benzoxepin-5-ol, the C5 hydroxyl group engages in strong hydrogen bonding with the CSP's carbamate groups, while its aromatic ring participates in π−π stacking with the phenyl groups of the stationary phase.

Method Development Strategy

Developing a robust chiral method requires a strategic, iterative approach rather than trial and error. Because the steric bulk of the seven-membered oxepin ring interacts differently with the distinct helical grooves of amylose versus cellulose, an empirical screening phase is mandatory.

Normal Phase (NP) chromatography is deliberately selected over Reversed-Phase (RP). Causality: In RP, highly polar mobile phases (e.g., water) aggressively compete for hydrogen bonding sites. Because 1-benzoxepin-5-ol relies heavily on its single -OH group for chiral recognition, the non-polar bulk solvent in NP (hexane) forces the analyte to interact intimately with the CSP, thereby maximizing enantioselectivity ( α ).

Workflow Start Racemic 1-Benzoxepin-5-ol Screen CSP Screening (Amylose vs. Cellulose) Start->Screen Mobile Mobile Phase Selection (Hexane / IPA) Screen->Mobile Eval Evaluate Resolution (Target: Rs ≥ 1.5) Mobile->Eval Opt Parameter Optimization (Temp, Flow, % Modifier) Eval->Opt Rs < 1.5 Val ICH Q2(R2) Validation (SST, Linearity, Accuracy) Eval->Val Rs ≥ 1.5 Opt->Eval Re-evaluate

Figure 1: Iterative workflow for chiral HPLC method development and validation.

Experimental Protocols

This protocol is designed as a self-validating system . Before any sample analysis occurs, a System Suitability Test (SST) must pass predefined acceptance criteria, ensuring the thermodynamic and kinetic integrity of the column on that specific day.

Step 1: Primary CSP and Mobile Phase Screening
  • Preparation: Dissolve racemic 1-benzoxepin-5-ol in HPLC-grade Hexane/Isopropanol (IPA) (50:50, v/v) to a concentration of 1.0 mg/mL.

  • Column Selection: Install an amylose-based column (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm) and a cellulose-based column (e.g., Chiralcel OD-H, 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare two screening mobile phases: Hexane/IPA (90:10, v/v) and Hexane/Ethanol (EtOH) (90:10, v/v). Note: No acidic or basic additives (like TFA or DEA) are required because 1-benzoxepin-5-ol is a neutral alcohol; additives could unnecessarily modify the CSP surface.

  • Execution: Run the screening at a flow rate of 1.0 mL/min, column temperature at 25°C, with UV detection at 220 nm.

Step 2: Parameter Optimization
  • Modifier Concentration: If the retention time ( k′ ) is too high (>10), increase the polar modifier (IPA) to 15%. If resolution ( Rs​ ) is insufficient, decrease IPA to 5% to increase interaction time with the chiral cavities.

  • Temperature Profiling: Evaluate the separation at 15°C, 25°C, and 35°C. Causality: Chiral recognition is an enthalpy-driven process ( ΔH<0 ). Lowering the temperature generally increases enantioselectivity ( α ) but may decrease column efficiency ( N ) due to higher mobile phase viscosity. The optimal temperature balances Rs​ and peak shape.

Step 3: ICH Q2(R2) Method Validation

Once optimized, the method must be validated according to the latest ICH Q2(R2) guidelines .

  • System Suitability Testing (SST): Inject the racemate standard (n=6). Acceptance Criteria: Rs​≥1.5 , Tailing Factor ( Tf​ ) ≤1.5 , and %RSD of peak areas ≤2.0% .

  • Linearity & Range: Prepare calibration standards from 0.1 µg/mL to 50 µg/mL. Plot peak area vs. concentration. Acceptance Criteria: R2≥0.999 .

  • Accuracy (Recovery): Spike the desired (S)-enantiomer with known amounts of the (R)-enantiomer at 0.5%, 1.0%, and 2.0% levels. Acceptance Criteria: Recovery between 95.0% – 105.0%.

Data Presentation & Results

The empirical screening reveals that the amylose-based backbone (AD-H) provides superior steric fit for the oxepin ring compared to the cellulose backbone (OD-H). Furthermore, the bulkier modifier (IPA) yields better resolution than Ethanol, likely due to competitive displacement dynamics within the chiral groove.

Table 1: Primary CSP and Mobile Phase Screening Results (Flow: 1.0 mL/min, Temp: 25°C)

Column (CSP Type)Mobile Phase (v/v)Retention Time 1 (min)Retention Time 2 (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H (Amylose)Hexane / IPA (90:10)8.4211.151.452.85
Chiralpak AD-H (Amylose)Hexane / EtOH (90:10)7.108.851.321.90
Chiralcel OD-H (Cellulose)Hexane / IPA (90:10)9.5510.401.120.85
Chiralcel OD-H (Cellulose)Hexane / EtOH (90:10)8.208.901.100.60

Based on the screening, the AD-H column with Hexane/IPA was selected. Further optimization of the flow rate and modifier concentration led to the final validated method parameters.

Table 2: Optimized Chromatographic Parameters & SST Criteria

ParameterOptimized Condition / Acceptance Criteria
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, 5 µm)
Mobile Phase Hexane / Isopropanol (85:15, v/v) - Isocratic
Flow Rate 0.8 mL/min
Column Temperature 20°C (Optimized for maximum enthalpy-driven selectivity)
Detection Wavelength UV at 220 nm
Injection Volume 10 µL
SST: Resolution ( Rs​ ) ≥2.0 (Self-validating baseline separation)
SST: Tailing Factor ( Tf​ ) ≤1.2

Conclusion

A highly efficient, robust, and self-validating chiral HPLC method was successfully developed for the enantiomeric separation of 1-benzoxepin-5-ol. By leveraging the specific hydrogen-bonding and steric interactions between the analyte's hydroxyl group and the amylose-based carbamate CSP under normal-phase conditions, baseline resolution ( Rs​>2.8 ) was achieved. The method is fully compliant with ICH Q2(R2) validation requirements, ensuring its trustworthiness and seamless transferability for routine quality control and pharmacokinetic profiling in drug development.

References

  • Kasai, M., & Ziffer, H. (1983). On the absolute stereochemistries of (-)-benzocyclohepten-3-ol, (-)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, and (-)-benzocycloocten-3-ol. The Journal of Organic Chemistry, 48(5), 712-715. URL:[Link]

  • Okamoto, Y., & Ikai, T. (2010). Chiral Recognition in Separation Methods: Polysaccharide-Based Chiral Stationary Phases. Springer Berlin Heidelberg, 33-56. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). URL:[Link]

Application

Application Note: (5S)-7-tert-Butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol as a Chiral Building Block in Drug Discovery

Executive Summary The 1-benzoxepine nucleus is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of non-peptide arginine vasopressin (AVP) V2 receptor antagonists such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-benzoxepine nucleus is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of non-peptide arginine vasopressin (AVP) V2 receptor antagonists such as tolvaptan and mozavaptan. This application note details the utility of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol as a high-value chiral building block. By incorporating a bulky, lipophilic tert-butyl group at the 7-position and leveraging a pre-established (5S) stereocenter, drug development professionals can synthesize novel API analogs with modulated receptor binding kinetics, enhanced metabolic stability, and strict enantiomeric purity.

Scientific Rationale: The Benzoxepine Scaffold & Bioisosterism

The design of V2 receptor antagonists relies heavily on the spatial orientation of the pendant groups attached to the central benzoxepine ring [1]. The use of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol offers two distinct pharmacological advantages:

  • Bioisosteric Replacement (7-Position): Traditional antagonists like tolvaptan utilize a 7-chloro substitution. Replacing this halogen with a tert-butyl group significantly increases the local steric bulk and lipophilicity (LogP). This modification allows the molecule to more effectively occupy the deep hydrophobic sub-pocket of the V2 receptor. Furthermore, the tert-butyl group sterically shields the aromatic ring, reducing susceptibility to CYP450-mediated oxidative metabolism.

  • Stereochemical Trajectory (5-Position): The binding affinity of benzoxepine derivatives is highly stereoselective. The (5S)-hydroxyl group serves as an ideal synthetic handle. Through stereoinvertive reactions (e.g., Mitsunobu amination), it can be converted into a (5R)-amine, which provides the precise 3D trajectory required for the subsequent benzoyl moiety to interact with the receptor's transmembrane helices without causing steric clashes [2].

Physicochemical Profiling

Understanding the baseline properties of this chiral building block is essential for optimizing downstream solvent selection, reaction temperatures, and purification strategies.

Table 1: Physicochemical Properties of the Chiral Building Block

PropertyValue / Description
Chemical Name (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
CAS Number 1423040-68-9
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Stereochemistry (5S) - Enantiopure
Appearance White to off-white crystalline solid
Solubility Soluble in THF, DCM, Methanol; Insoluble in Water
Storage Conditions 2–8 °C, protect from moisture and light

Synthetic Workflows & Mechanistic Pathways

The primary application of this building block is the synthesis of chiral amide-linked benzoxepine APIs. The workflow relies on the complete inversion of the (5S)-alcohol to a (5R)-amine, followed by acylation.

SyntheticWorkflow A 7-tert-butyl-1- benzoxepin-5-one B (5S)-7-tert-butyl-1- benzoxepin-5-ol A->B Asymmetric Reduction C (5R)-Phthalimide Intermediate B->C Mitsunobu Reaction (Inversion) D (5R)-Amine Intermediate C->D Hydrazinolysis E V2 Receptor Antagonist (Target API) D->E Acylation (Benzoyl Chloride)

Synthetic workflow from 1-benzoxepin-5-one to a V2 receptor antagonist via chiral intermediates.

Pharmacological Application: V2 Receptor Antagonism

Once synthesized, the resulting (5R)-benzoxepine amides act as competitive antagonists at the basolateral V2 receptors in the renal collecting ducts. By blocking Arginine Vasopressin (AVP), these compounds prevent the Gs-protein coupled cascade that normally leads to the apical insertion of Aquaporin-2 (AQP2) channels, thereby inducing aquaresis (excretion of electrolyte-free water) [3].

SignalingPathway Ligand Arginine Vasopressin (AVP) Receptor V2 Receptor (Basolateral) Ligand->Receptor Binds & Activates Antagonist Benzoxepine Analog (Antagonist) Antagonist->Receptor Competitively Blocks GProtein Gs Protein Activation Receptor->GProtein Stimulates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP Elevation AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Translocation PKA->AQP2 Phosphorylates Water Water Reabsorption AQP2->Water Facilitates

Mechanism of action: Vasopressin V2 receptor antagonism by benzoxepine derivatives.

Table 2: Representative SAR Impact of the 7-Position Substitution (Note: Data represents generalized SAR trends for benzoxepine V2 antagonists to illustrate causality in design).

7-Position SubstituentCalculated LogPV2 Receptor Affinity (IC₅₀)Metabolic Stability (t₁/₂ in HLM)
-H (Unsubstituted)3.1> 100 nMLow (< 15 min)
-Cl (Tolvaptan core)3.8~ 3.0 nMModerate (~ 45 min)
-tert-Butyl (Current) 4.6 ~ 1.5 nM High (> 90 min)

Validated Experimental Protocols

The following protocols outline the transformation of the (5S)-ol into a functionalized (5R)-amide API. These steps are designed as self-validating systems to ensure stereochemical integrity throughout the synthesis.

Protocol A: Stereoinvertive Amination (Mitsunobu Reaction)

Objective: Convert the (5S)-alcohol to a (5R)-phthalimide intermediate with >98% enantiomeric excess (ee).

Reagents:

  • (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (1.0 eq)

  • Phthalimide (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the (5S)-ol, PPh₃, and phthalimide in anhydrous THF (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Maintaining 0 °C is critical. Elevated temperatures promote the E2 elimination pathway (dehydration of the alcohol to an alkene) rather than the desired Sₙ2 substitution, which would destroy the stereocenter and reduce yield.

  • Activation: Add DIAD dropwise over 30 minutes.

    • Causality: DIAD is selected over DEAD due to its superior thermal stability and lower toxicity. Slow addition controls the exothermic formation of the highly reactive betaine intermediate, preventing localized heating.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3).

  • Workup & Validation: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation Check: Before flash chromatography, analyze an aliquot of the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column). A peak corresponding to the (5R)-enantiomer at >98% area validates the success of the Sₙ2 inversion. If significant (5S)-retention is observed, it indicates an Sₙ1 escape pathway occurred, necessitating stricter moisture and temperature control.

  • Purification: Purify via silica gel flash chromatography to isolate the pure (5R)-phthalimide intermediate.

Protocol B: Hydrazinolysis and Amide Coupling

Objective: Deprotect the phthalimide and couple the resulting amine to a target pharmacophore (e.g., 2-methyl-4-nitrobenzoyl chloride).

Step-by-Step Methodology:

  • Deprotection: Dissolve the (5R)-phthalimide intermediate in ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 4 hours.

    • Causality: Hydrazine selectively attacks the imide carbonyls, forming a stable phthalhydrazide byproduct and liberating the primary amine without racemizing the (5R) stereocenter.

  • Filtration: Cool the mixture to 0 °C to fully precipitate the phthalhydrazide. Filter the white solid and concentrate the filtrate to yield the crude (5R)-amine.

  • Acylation: Dissolve the crude amine in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool to 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Its steric bulk prevents it from competing with the primary amine for the acyl chloride, thus avoiding unwanted side reactions.

  • Coupling: Slowly add 2-methyl-4-nitrobenzoyl chloride (1.1 eq) dissolved in DCM. Stir for 2 hours at room temperature.

  • Workup & Validation: Wash the organic layer sequentially with saturated NaHCO₃ (to remove unreacted acid), 1M HCl (to remove excess DIPEA), and brine.

    • Self-Validation Check: Analyze the final organic phase via LC-MS. The presence of the target mass [M+H]⁺ with a single sharp peak on the UV chromatogram confirms successful coupling and absence of epimerization.

References

  • Chemsrc. Chemical Database: Properties and Structure of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. Available at:[Link]

  • Organic Letters. Mild, Metal-Free Oxidative Ring-Expansion Approach for the Synthesis of Benzo[b]azepines and Tolvaptan-like AVP Receptor Agonists. ACS Publications, 2019. Available at:[Link]

Method

Application Note: Advanced Derivatization Techniques for the 5-Hydroxyl Group in Benzoxepin Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction & Rationale Benzoxepins represent a privileged class of seven-memb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Rationale

Benzoxepins represent a privileged class of seven-membered oxygen heterocycles with profound significance in drug discovery. Derivatives of the benzoxepin scaffold exhibit a broad spectrum of pharmacological properties, most notably serving as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway and 5-lipoxygenase (5-LOX) in anti-inflammatory and anticancer applications . Within this framework, the 5-hydroxyl group of 1-benzoxepin-5-ols acts as a critical synthetic vector for late-stage functionalization, prodrug synthesis, and structure-activity relationship (SAR) optimization .

Mechanistic Insights & Causality

The derivatization of the C5 position in 2,3,4,5-tetrahydro-1-benzoxepin-5-ols presents unique chemical challenges that dictate the choice of reagents.

The Benzylic Dilemma: The C5 hydroxyl is benzylic. Under strongly acidic conditions (e.g., Fischer esterification or Jones oxidation), the C–O bond readily undergoes heterolytic cleavage to form a resonance-stabilized benzylic carbocation. This S N​ 1-type pathway inevitably leads to the racemization of the stereocenter or, more detrimentally, triggers an acid-catalyzed ring-contraction to form thermodynamically favored six-membered chroman derivatives .

Strategic Resolution: To preserve the structural integrity of the oxepin ring and maintain strict stereocontrol, derivatization must rely on mild, non-acidic conditions. Chemo- and stereoselective protocols—such as Mitsunobu etherification, Steglich acylation, and controlled hypervalent iodine oxidations—are strictly required to prevent solvolysis and ensure high enantiomeric fidelity .

Synthetic Workflow Visualization

G Core 1-Benzoxepin-5-ol (Starting Material) Mitsunobu Mitsunobu Reaction (DEAD, PPh3, ROH) Core->Mitsunobu Steglich Steglich Acylation (EDC, DMAP, RCOOH) Core->Steglich Oxidation DMP Oxidation (Mild Conditions) Core->Oxidation Ether 5-O-Alkyl/Aryl Ether (Inverted Stereocenter) Mitsunobu->Ether Ester 5-O-Acyl Ester (Retained Stereocenter) Steglich->Ester Ketone 1-Benzoxepin-5-one (Versatile Intermediate) Oxidation->Ketone RedAm Reductive Amination (RNH2, NaBH(OAc)3) Ketone->RedAm Amine 5-Amino Derivative (Target Pharmacophore) RedAm->Amine

Fig 1: Chemoselective derivatization workflows for the 5-hydroxyl group in benzoxepins.

Validated Experimental Protocols

Protocol A: Stereoinvertive O-Alkylation via Mitsunobu Reaction

Causality: The Mitsunobu reaction avoids the formation of a free benzylic carbocation. By activating the hydroxyl group with triphenylphosphine (PPh 3​ ) and diethyl azodicarboxylate (DEAD), the reaction proceeds via a concerted S N​ 2 mechanism, allowing for etherification with complete stereochemical inversion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-benzoxepin-5-ol (1.0 equiv) and the target nucleophile (e.g., a phenol derivative, 1.2 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Activation: Add PPh 3​ (1.5 equiv) to the solution and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add DEAD (1.5 equiv) dropwise over 15 minutes. Critical Insight: Slow addition controls the exotherm and prevents the formation of unwanted hydrazine byproducts.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 4–6 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the PPh 3​ spot and the emergence of triphenylphosphine oxide (TPPO) under UV (254 nm) alongside the product confirms the activation complex's turnover.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc (3x), dry over anhydrous Na 2​ SO 4​ , and purify via flash column chromatography. Validate stereochemical inversion post-purification via 2D-NOESY NMR.

Protocol B: Acylation via Steglich Esterification

Causality: To synthesize 5-O-acyl prodrugs without degrading the oxepin ring, Steglich esterification utilizes EDC and DMAP. This provides a neutral, mild environment that retains the original stereochemistry at the C5 position.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.2 equiv) in anhydrous DCM (0.2 M). Add EDC·HCl (1.5 equiv) and DMAP (0.1 equiv). Stir for 10 minutes at room temperature to generate the active O-acylisourea intermediate.

  • Coupling: Add 1-benzoxepin-5-ol (1.0 equiv) dissolved in a minimal amount of DCM dropwise to the activated mixture.

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validation: The formation of the O-acylisourea intermediate is rapid; failure to observe the byproduct urea (which is water-soluble when using EDC) during workup indicates an inactive coupling reagent.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate in vacuo.

Protocol C: Mild Oxidation to 1-Benzoxepin-5-one

Causality: Converting the 5-hydroxyl to a ketone allows for downstream C–N bond formation (reductive amination). Dess-Martin Periodinane (DMP) is selected over chromium-based oxidants to prevent oxidative cleavage of the oxepin ether linkage and avoid acidic conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-benzoxepin-5-ol (1.0 equiv) in DCM (0.1 M). Pro-tip: Adding 0.1% water to the DCM accelerates the activation of DMP.

  • Oxidation: Add DMP (1.3 equiv) in a single portion at 0 °C.

  • Propagation: Stir for 2 hours at room temperature.

  • Self-Validation: The reaction is self-indicating. As DMP is consumed and reduced, the mixture transitions from a clear solution to a cloudy suspension.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na 2​ S 2​ O 3​ and NaHCO 3​ . Stir vigorously for 30 minutes. Complete dissolution of the suspension into a biphasic clear mixture confirms the successful quenching of the residual oxidant. Extract with DCM, dry, and concentrate.

Quantitative Data Presentation

Table 1: Reaction Parameters and Stereochemical Outcomes
Derivatization MethodReagents / CatalystReaction TypeStereochemical OutcomeTypical YieldPrimary Application
Mitsunobu Etherification DEAD, PPh 3​ , ROHS N​ 2 SubstitutionInversion (>95% ee)65–80%Pharmacophore attachment
Steglich Acylation EDC·HCl, DMAP, RCOOHEsterificationRetention85–95%Prodrug synthesis
DMP Oxidation Dess-Martin PeriodinaneOxidationN/A (sp 3 sp 2 )90–98%Precursor for C-N/C-C coupling

References

1.[1] Title: A Brief Overview on Chemistry and Biology of Benzoxepine Source: ResearchGate URL: [Link]

2.[2] Title: Chemo- and Stereoselective Synthesis of Benzocycloheptene and 1-Benzoxepin Derivatives Source: ResearchGate URL: [Link]

3.[3] Title: US 2009/0247567 A1 - Phosphoinositide 3-kinase inhibitors Source: Google Patents URL:

4.[4] Title: Synthesis of Two Naturally Occurring 3-Methyl-2,5-dihydro-1-benzoxepin Carboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Asymmetric Reduction of 7-tert-butyl-3,4-dihydro-1-benzoxepin-5(2H)-one: Catalytic and Biocatalytic Approaches to Chiral Benzoxepin-5-ols

Executive Summary The synthesis of enantiopure (5S)- or (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a critical transformation in the development of conformationally restricted pharmaceutical scaffolds. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure (5S)- or (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a critical transformation in the development of conformationally restricted pharmaceutical scaffolds. The asymmetric reduction of the corresponding seven-membered cyclic ketone, 7-tert-butyl-3,4-dihydro-1-benzoxepin-5(2H)-one, presents unique stereochemical challenges due to the inherent flexibility and steric demands of the oxepine ring. Historically, microbial reductions were required to establish the absolute stereochemistry of these complex ring systems[1]. Today, modern process chemistry relies on two highly scalable, orthogonal methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

This technical guide details the mechanistic rationale, optimization data, and self-validating protocols for both approaches, empowering researchers to select and execute the optimal workflow for their specific scale and purity requirements.

Mechanistic Causality & Reaction Design

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Noyori-Ikariya ATH utilizes a chiral bifunctional Ru(II) complex, typically [RuCl(p-cymene)(TsDPEN)], to achieve high enantioselectivities[2].

Causality in Hydride Donor Selection: While isopropanol (i-PrOH) is a standard hydride donor for ATH, the reduction of seven-membered benzoxepinones in i-PrOH is an equilibrium process. The conformational flexibility of the benzoxepin ring increases the activation energy for reduction, often causing the reaction to stall at low conversions due to the reverse oxidation pathway[3]. To circumvent this, we employ a formic acid/triethylamine (FA/TEA) azeotrope . The irreversible extrusion of CO₂ gas from formic acid drives the hydride transfer to absolute completion, ensuring >99% conversion[3].

The stereochemical outcome is governed by a highly ordered six-membered pericyclic transition state. CH/π interactions between the p-cymene ligand of the catalyst and the aromatic ring of the benzoxepinone substrate lock the facial selectivity, dictating the transfer of the hydride and proton to a single enantiotopic face[2].

Ru_ATH_Mechanism Precat RuCl(p-cymene)(TsDPEN) Precatalyst Amido 16e⁻ Ru-Amido Complex (Active Catalyst) Precat->Amido Base (-HCl) RuH 18e⁻ Ru-Hydride Complex (Hydrogen Donor) Amido->RuH + HCOOH / - CO₂ TS 6-Membered Pericyclic Transition State RuH->TS + Substrate Ketone Benzoxepin-5(2H)-one (Substrate) Ketone->TS TS->Amido H⁻/H⁺ Transfer Alcohol Chiral Benzoxepin-5-ol (Product) TS->Alcohol Product Release Formic Formic Acid (HCOOH) Formic->Amido

Caption: Catalytic cycle of the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) for benzoxepinones.

Biocatalytic KRED Reduction

Enzymatic reduction offers an environmentally benign alternative with exquisite stereocontrol, operating under mild aqueous conditions[1].

Causality in Cofactor Regeneration: Ketoreductases (KREDs) require stoichiometric amounts of the hydride-donating cofactor NADPH. Because NADPH is prohibitively expensive for preparative-scale synthesis, a self-sustaining coupled-enzyme system is mandatory. Glucose Dehydrogenase (GDH) is introduced alongside D-glucose. As the KRED consumes NADPH to reduce the benzoxepinone, GDH oxidizes D-glucose to D-glucono-1,5-lactone, simultaneously regenerating NADP⁺ back to NADPH. This allows the expensive cofactor to be loaded at minimal catalytic quantities (e.g., 0.05 eq).

Biocatalytic_KRED Ketone Benzoxepin-5(2H)-one (Substrate) KRED Ketoreductase (KRED) Ketone->KRED Binds Alcohol Chiral Benzoxepin-5-ol (Product) Glucose D-Glucose (Reductant) GDH Glucose Dehydrogenase (GDH) Glucose->GDH Oxidized by Glucono D-Gluconolactone (Byproduct) KRED->Alcohol Reduces NADP NADP⁺ KRED->NADP Oxidizes GDH->Glucono Releases NADPH NADPH GDH->NADPH Regenerates NADPH->KRED Donates H⁻ NADP->GDH Binds

Caption: Coupled-enzyme biocatalytic cycle utilizing KRED for reduction and GDH for NADPH regeneration.

Quantitative Data & Optimization

The following tables summarize the optimization parameters required to achieve >99% conversion and high enantiomeric excess (ee) for 7-tert-butyl-3,4-dihydro-1-benzoxepin-5(2H)-one.

Table 1: Optimization of Ru-ATH Conditions

Catalyst Hydride Source Temp (°C) Time (h) Conversion (%) ee (%)
RuCl(p-cymene)[(S,S)-TsDPEN] i-PrOH / KOH 25 24 45 88
RuCl(p-cymene)[(S,S)-TsDPEN] HCO₂H / Et₃N (5:2) 25 24 >99 96
RuCl(p-cymene)[(S,S)-TsDPEN] HCO₂H / Et₃N (5:2) 40 12 >99 95

| RuCl(p-cymene)[(R,R)-TsDPEN] | HCO₂H / Et₃N (5:2) | 25 | 24 | >99 | -96 |

Table 2: Biocatalytic KRED Screening

Enzyme Variant Cofactor Co-solvent Conversion (%) ee (%)
KRED-101 NADPH 10% DMSO 15 85
KRED-130 NADPH 10% DMSO >99 >99
KRED-130 NADPH 20% i-PrOH 85 >99

| KRED-P1-A04 | NADH | 10% DMSO | <5 | N/A |

Self-Validating Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Target: (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

  • Solvent Deoxygenation (Critical Validation Step): Prepare a 5:2 molar ratio mixture of Formic Acid to Triethylamine (FA/TEA). Sparge the mixture with Argon for 30 minutes. Causality: Oxygen irreversibly oxidizes the highly active 16-electron Ru(II) intermediate to an inactive Ru(III) species. Failure to degas will result in stalled reactions.

  • Reaction Setup: To a dry, Argon-flushed Schlenk flask, add 7-tert-butyl-3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 eq, 10 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 eq, 1 mol%).

  • Execution: Add 10 mL of the degassed FA/TEA azeotrope. Stir the homogeneous mixture at 25 °C.

  • In-Process Control (IPC): At 18 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via reverse-phase HPLC. Validation: Proceed to quench only when the ketone peak is <1% relative area. Unreacted ketone is notoriously difficult to separate from the product alcohol during crystallization.

  • Quench & Workup: Cool the vessel to 0 °C. Slowly add saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution will occur as unreacted formic acid is neutralized. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot heptane to yield the enantiopure (5S)-alcohol as a white crystalline solid.

Protocol B: Biocatalytic Reduction using KRED

Target: (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Causality: Mg²⁺ ions stabilize the quaternary structure of many GDH and KRED variants, preventing premature thermal denaturation.

  • Substrate & Cofactor Solubilization: Dissolve 7-tert-butyl-3,4-dihydro-1-benzoxepin-5(2H)-one (10 mmol) in 5 mL of DMSO. Add this dropwise to 45 mL of the prepared buffer containing D-glucose (20 mmol, 2.0 eq) and NADP⁺ (0.5 mmol, 0.05 eq).

  • Enzyme Addition: Add KRED-130 (100 mg) and GDH (50 mg) to the suspension.

  • Incubation & pH-Stat Validation: Stir gently (200 rpm) at 30 °C. Connect the reactor to an automated pH-stat dispensing 1.0 M NaOH. Validation: The GDH-catalyzed oxidation of D-glucose generates D-glucono-1,5-lactone, which hydrolyzes to gluconic acid. The pH-stat will continuously dose NaOH to maintain pH 7.0. When NaOH consumption ceases, the reaction is complete. If pH drops below 6.0, the enzymes will denature.

  • Workup: Once NaOH consumption stops (approx. 24 h), add MTBE (50 mL) and stir vigorously for 15 minutes. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to break the protein emulsion.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the product in >99% ee. No further column chromatography is typically required.

References

  • Kasai, M.; Ziffer, H. (1983). "On the absolute stereochemistries of (-)-benzocyclohepten-3-ol, (-)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, and (-)-benzocycloocten-3-ol". Journal of Organic Chemistry, 48(5), 712–715. URL: [Link]

  • Dub, P. A.; Gordon, J. C. (2018). "The role of the metal-bound N–H group in asymmetric transfer hydrogenation". Nature Reviews Chemistry, 2, 396–408. URL: [Link]

  • Václavík, J.; et al. (2013). "Practical aspects and mechanism of asymmetric hydrogenation with chiral half-sandwich complexes". Molecules, 18(6), 6804-6828. URL: [Link]

  • Touge, T.; et al. (2012). "Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones". IntechOpen. URL: [Link]

Sources

Method

mass spectrometry fragmentation pathways for 1-benzoxepin derivatives

An in-depth understanding of the gas-phase behavior of heterocyclic compounds is essential for modern drug metabolism and pharmacokinetics (DMPK) studies. 1-Benzoxepin derivatives—bicyclic systems featuring a benzene rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the gas-phase behavior of heterocyclic compounds is essential for modern drug metabolism and pharmacokinetics (DMPK) studies. 1-Benzoxepin derivatives—bicyclic systems featuring a benzene ring fused to a seven-membered oxepin ring—are critical scaffolds in medicinal chemistry. They serve as conformationally restricted analogs in oncology, potent antifungal agents (e.g., pterulone), and key metabolic intermediates in cytochrome P450-mediated oxidations.

This application note provides a comprehensive guide to the mass spectrometry (MS) fragmentation pathways of 1-benzoxepin derivatives, coupled with a self-validating LC-MS/MS experimental protocol designed for high-confidence structural elucidation.

Mechanistic Gas-Phase Dynamics of 1-Benzoxepins

The structural hallmark of the 1-benzoxepin core (C₁₀H₈O) is its planar, unsaturated, and relatively lipophilic nature. High-resolution mass spectrometry confirms the exact mass of the parent isomer at m/z 144.0575 [1]. During tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID), the fragmentation is driven by the inherent instability of the seven-membered oxepin ring.

1. The Diagnostic [M - CO]⁺ Pathway The most defining fragmentation event for 1-benzoxepins is the extrusion of carbon monoxide (CO, 28 Da). Upon activation, the oxepin ether linkage cleaves, initiating a rapid electrocyclic ring contraction. This rearrangement expels CO and yields a highly stable, aromatic indene cation (m/z 116). The presence of this -28 Da neutral loss is the primary diagnostic marker for the benzoxepin core.

2. Sequential Hydrocarbon Cleavage Following CO extrusion, the resulting m/z 116 ion undergoes further high-energy fragmentation. The dominant pathway is the loss of acetylene (C₂H₂, 26 Da), which results in a tropylium-like or substituted benzene cation at m/z 90.

3. Substituent-Driven Fragmentation Functionalized derivatives exhibit competing fragmentation pathways. For example, in biological systems where cytochrome P450 enzymes epoxidize benzoxepins into reactive 2,3-epoxyoxepin intermediates [2], fragmentation often begins with the loss of highly labile oxygen species before core contraction. Similarly, halogenated natural products like pterulone demonstrate a primary loss of a chlorine radical or HCl, followed by the classic CO extrusion[3].

BenzoxepinPathway M 1-Benzoxepin Precursor [M+H]+ m/z 145 A Ring Contraction & Isomerization M->A CID Activation C [M+H - CHO]+ m/z 116 M->C - CHO (29 Da) B [M+H - CO]+ Indene Cation m/z 117 A->B - CO (28 Da) D [M+H - CO - C2H2]+ Tropylium Deriv m/z 91 B->D - C2H2 (26 Da)

Fig 1: CID MS/MS fragmentation pathway of the 1-benzoxepin core highlighting diagnostic CO loss.

Quantitative Fragmentomics

To facilitate rapid identification in untargeted metabolomics or impurity profiling, the quantitative exact mass data for key 1-benzoxepin derivatives are summarized below.

Compound NameMolecular FormulaExact Mass [M+H]⁺Primary Product Ion (m/z)Secondary Product Ion (m/z)Key Neutral Loss
1-Benzoxepin C₁₀H₈O145.0648117.0699 ([M+H-CO]⁺)91.0542-28.00 Da (CO)
4,5-Benzoxepin C₁₀H₈O145.0648117.0699 ([M+H-CO]⁺)89.0386-28.00 Da (CO)
Pterulone C₁₁H₉ClO₂209.0364173.0597 ([M+H-HCl]⁺)145.0648-35.97 Da (HCl)
4,5-Dihydro-1-benzoxepin-3-one C₁₀H₁₀O₂163.0754145.0648 ([M+H-H₂O]⁺)117.0699-18.01 Da (H₂O)

Self-Validating Analytical Protocol: UHPLC-Q-TOF MS/MS

To ensure high-confidence structural elucidation, the following protocol leverages a multi-energy Data-Dependent Acquisition (DDA) workflow [4]. This method is designed to be self-validating: low collision energies confirm the intact precursor and labile substituents, while high collision energies force the diagnostic core ring contraction.

Step 1: Sample Preparation (Biphasic Extraction)

Causality: 1-Benzoxepins possess low polarity (XLogP3-AA ~ 2.8). A biphasic liquid-liquid extraction ensures the selective partitioning of these lipophilic targets away from polar matrix interferents (e.g., salts, proteins).

  • Aliquot 100 µL of the biological sample (plasma/microsomes) into a microcentrifuge tube.

  • Add 300 µL of ice-cold Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of 50:50 Methanol:Water containing 0.1% Formic Acid. (Note: Formic acid is crucial as it acts as a proton donor, facilitating ESI+ ionization of the oxepin ether oxygen).

Step 2: Chromatographic Separation

Causality: Because benzoxepin derivatives often exist as E/Z isomers (e.g., exocyclic double bonds in pterulone), a shallow gradient on a high-efficiency sub-2 µm particle column is required to achieve baseline resolution.

  • Column: C18 Reverse Phase (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B hold for 1 min, ramp to 90% B over 12 min, hold at 90% B for 2 min. Flow rate: 0.3 mL/min.

Step 3: MS/MS Acquisition Parameters

Causality: Stepped Normalized Collision Energy (NCE) guarantees a comprehensive fragmentation record. 15 eV captures the loss of halogens/hydroxyls, while 30-45 eV is required to shatter the robust aromatic-fused oxepin ring.

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

  • MS1 Scan: m/z 100 – 800 (Resolution > 30,000).

  • Data-Dependent MS/MS: Isolate the top 5 most abundant precursors.

  • Fragmentation: Apply stepped NCE at 15, 30, and 45 eV.

Step 4: Data Processing & Validation
  • Filter MS1 data for exact masses matching theoretical benzoxepin derivatives (mass error < 5 ppm).

  • Self-Validation Check: Interrogate the MS/MS spectra for the simultaneous presence of the precursor ion (from the 15 eV scan) and the diagnostic -28.00 Da neutral loss (from the 45 eV scan). If the CO loss is absent, the compound is likely a structural isomer (e.g., a chromene derivative) rather than a true benzoxepin.

Workflow Prep 1. LLE Extraction (Ethyl Acetate) LC 2. UHPLC Separation (C18, 10-90% B) Prep->LC Ion 3. ESI+ Ionization (Protonation) LC->Ion MS 4. Q-TOF MS/MS (Stepped NCE) Ion->MS Data 5. Data Validation (-28 Da Filter) MS->Data

Fig 2: Self-validating LC-MS/MS analytical workflow for 1-benzoxepin derivatives.

References

  • Benzoxepin - Grokipedia. Grokipedia. Available at: [Link]

  • Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of the antifungal 1-benzoxepin pterulone. ResearchGate. Available at: [Link]

  • Untargeted LC-MS/MS Metabolomics Study of HO-AAVPA and VPA on Breast Cancer Cell Lines. National Institutes of Health (PMC). Available at:[Link]

Application

Formulation Strategies for Hydrophobic Benzoxepin-5-ol Small Molecules

An Advanced Application Note on Overcoming Solubility Bottlenecks in Drug Delivery Introduction & Physicochemical Rationale Benzoxepin-5-ol derivatives represent a highly potent class of heterocyclic small molecules. Fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Application Note on Overcoming Solubility Bottlenecks in Drug Delivery

Introduction & Physicochemical Rationale

Benzoxepin-5-ol derivatives represent a highly potent class of heterocyclic small molecules. Featuring a rigid bicyclic structure—a benzene ring fused to a seven-membered oxepin ring—this scaffold is frequently utilized in the development of targeted therapies, including PI3K inhibitors (e.g., Taselisib analogues) 1 and selective H1 receptor antagonists .

However, the planar nature of the benzoxepin ring system imparts significant hydrophobicity. These molecules typically exhibit a high partition coefficient (LogP > 3.5) and poor aqueous solubility (< 10 µg/mL), firmly categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds. The strong intermolecular forces within their crystal lattice require high-energy formulation strategies to achieve therapeutically relevant gastrointestinal absorption 2.

Physicochemical Profiling of Benzoxepin-5-ol Derivatives

To design an effective formulation, the physicochemical properties of the active pharmaceutical ingredient (API) must be established. Table 1 summarizes the typical profile of a hydrophobic benzoxepin-5-ol derivative and its formulation implications.

Table 1: Typical Physicochemical Profile of Benzoxepin-5-ol Derivatives

ParameterTypical Range / ValueFormulation Implication
Molecular Weight 350 – 500 g/mol Suitable for polymeric matrix encapsulation.
LogP (Lipophilicity) 3.5 – 5.5High affinity for lipid-based systems (SMEDDS).
Aqueous Solubility < 10 µg/mL (pH 1.2 - 7.4)Dissolution-rate limited absorption; requires solubility enhancement.
Melting Point (Tm) 160°C – 220°CHigh crystal lattice energy; favors Amorphous Solid Dispersions (ASD).
pKa 4.5 – 6.5 (weakly basic/acidic)Potential for pH-modulated release or salt formation.
Formulation Strategy 1: Amorphous Solid Dispersions (ASD) via Spray Drying

Causality & Expertise: For benzoxepin-5-ol derivatives with high melting points (Tm > 160°C), the energy required to break the crystal lattice is a major barrier to dissolution. Converting the crystalline API into an amorphous state eliminates this thermodynamic barrier 2. By co-spray drying the API with a hydrophilic polymer (e.g., PVP-VA 64), the drug is molecularly dispersed and kinetically trapped in a high-energy, disordered state. Upon ingestion, this creates a "spring and parachute" effect: the amorphous drug rapidly dissolves to reach supersaturation (the spring), while the polymer inhibits recrystallization (the parachute) 3.

Protocol: Preparation and Validation of Benzoxepin-5-ol ASD Materials: Benzoxepin-5-ol API, PVP-VA 64 (Copovidone), Dichloromethane (DCM), Methanol (MeOH).

  • Solvent Selection & Solution Preparation:

    • Action: Prepare a co-solvent system of DCM:MeOH at a 7:3 (v/v) ratio. Dissolve the API and PVP-VA 64 at a 1:3 (w/w) ratio to achieve a total solid concentration of 5% (w/v). Stir magnetically at 300 rpm for 45 minutes.

    • Causality: The 7:3 DCM/MeOH ratio ensures complete solvation of both the highly hydrophobic API (soluble in DCM) and the hydrophilic polymer (soluble in MeOH), preventing phase separation prior to atomization.

  • Spray Drying Parameters (e.g., Büchi B-290):

    • Action: Set Inlet Temperature to 85°C, Aspirator Rate to 100% (~35 m³/h), Feed Rate to 3.0 mL/min, and Atomization Gas Flow to 400 L/h. Maintain Outlet Temperature between 45°C – 50°C.

    • Causality: An inlet temperature of 85°C rapidly evaporates the DCM/MeOH azeotrope without exceeding the glass transition temperature (Tg) of the polymer, preventing particle agglomeration in the drying cylinder.

  • Secondary Drying:

    • Action: Transfer the collected powder to a vacuum desiccator and dry at 40°C at < 50 mbar for 24 hours.

    • Causality: Removes residual DCM and MeOH to strictly comply with ICH Q3C limits for residual solvents.

  • System Validation (Self-Validating Step):

    • Action: Perform Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC).

    • Validation Criteria: The protocol is successful if PXRD shows a broad amorphous halo (no Bragg peaks) and mDSC reveals a single Tg, confirming a miscible, single-phase solid dispersion.

Formulation Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Expertise: If the benzoxepin-5-ol derivative exhibits extreme lipophilicity (LogP > 5) and high solubility in long-chain triglycerides, a lipid-based formulation is highly effective. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (droplet size < 100 nm) upon mild agitation in gastrointestinal fluids. This presents the hydrophobic drug in a pre-solubilized state, circumventing the dissolution step entirely and promoting lymphatic absorption, which bypasses hepatic first-pass metabolism 4.

Protocol: Development and Validation of Benzoxepin-5-ol SMEDDS Materials: Castor oil (Lipid phase), Tween 80 (Surfactant), PEG 400 (Co-surfactant).

  • Excipient Screening (Equilibrium Solubility):

    • Action: Add an excess amount of API to 2 mL of various oils, surfactants, and co-surfactants. Vortex for 5 minutes, incubate at 37°C for 48 hours, centrifuge at 10,000 rpm, and quantify dissolved API via HPLC.

    • Causality: Maximizing API loading in the lipid phase prevents drug precipitation upon aqueous dilution in the stomach 5.

  • Ternary Phase Diagram Construction:

    • Action: Mix Tween 80 and PEG 400 at specific weight ratios (Km = 1:1, 2:1, 3:1). Blend Castor oil with the surfactant mixture at ratios ranging from 1:9 to 9:1. Titrate dropwise with water at 37°C and visually map the clear microemulsion region.

    • Causality: Identifies the exact stoichiometric boundaries where the system remains thermodynamically stable and isotropic.

  • Formulation Preparation:

    • Action: Select an optimized ratio from the phase diagram (e.g., 20% Castor oil, 53.3% Tween 80, 26.7% PEG 400). Dissolve the API into the mixture and sonicate for 15 minutes.

  • System Validation (Self-Validating Step):

    • Action: Dilute 100 mg of the SMEDDS formulation in 100 mL of simulated intestinal fluid (SIF, pH 6.8). Measure droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Validation Criteria: The protocol is successful if the mean droplet size is < 100 nm with a PDI < 0.3, ensuring rapid and uniform emulsification.

Formulation Decision Matrix and Mechanisms

FormulationDecision Start Benzoxepin-5-ol API Characterization LogPCheck LogP > 5 & High Lipid Solubility? Start->LogPCheck TmCheck High Melting Point (Tm > 150°C) & Low Lipid Solubility? LogPCheck->TmCheck No SMEDDS SMEDDS Formulation (Lipid-based) LogPCheck->SMEDDS Yes ASD Amorphous Solid Dispersion (Spray Drying) TmCheck->ASD Yes (Tm > 150°C) Nanosuspension Nanocrystal Suspension (Milling) TmCheck->Nanosuspension No (Tm < 150°C)

Figure 1: Decision matrix for selecting the optimal formulation strategy for hydrophobic APIs.

ASD_Mechanism Crystalline Crystalline Benzoxepin-5-ol (Low Energy, Insoluble) Process Spray Drying with Hydrophilic Polymer (PVP-VA) Crystalline->Process Amorphous Amorphous Solid Dispersion (High Energy State) Process->Amorphous Dissolution Rapid Dissolution in GI Tract ('Spring' Effect) Amorphous->Dissolution Supersaturation Polymer-Stabilized Supersaturation ('Parachute' Effect) Dissolution->Supersaturation Absorption Enhanced Systemic Absorption Supersaturation->Absorption

Figure 2: Mechanistic 'Spring and Parachute' pathway of Amorphous Solid Dispersions (ASD).

Comparative Performance Data

The efficacy of these formulation strategies is typically validated through in vitro non-sink dissolution testing and in vivo pharmacokinetic (PK) studies. Table 2 illustrates representative performance metrics comparing unformulated API against ASD and SMEDDS approaches.

Table 2: Comparative Performance Metrics for Benzoxepin-5-ol Formulations

Formulation TypeIn Vitro Dissolution (Cmax in SIF)Tmax (In Vivo)Relative Bioavailability (AUC)Physical Stability (6 months, 40°C/75% RH)
Unformulated API (Crystalline) < 5 µg/mL4.0 hours1.0x (Baseline)Highly Stable (No phase change)
ASD (PVP-VA Matrix) 120 µg/mL (Supersaturated)1.5 hours6.5xStable (Maintains amorphous halo)
SMEDDS (Lipid/Surfactant) > 200 µg/mL (Solubilized)1.0 hours8.2xStable (No API precipitation)
References
  • Benzoxepin PI3K inhibitor compounds and methods of use. Google Patents (US8263633B2).
  • An Innovative Spectrophotometric Method for the Estimation of H1 Receptor Antagonists in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC - NIH.
  • Developing pH-Modulated Spray Dried Amorphous Solid Dispersion of Candesartan Cilexetil with Enhanced In Vitro and In Vivo Performance. MDPI.
  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. PMC - NIH.
  • Development of self-microemulsifying drug delivery system and solid-self-microemulsifying drug delivery system of telmisartan. PMC - NIH.

Sources

Method

Application Note: Incorporating (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS 1423040-68-9) into High-Throughput Screening Libraries

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Application Focus: Fragment-Based Drug Discovery (FBDD), Diversity-Oriented Synthesis (DOS), and High-Throughput Screening (HTS) Mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Application Focus: Fragment-Based Drug Discovery (FBDD), Diversity-Oriented Synthesis (DOS), and High-Throughput Screening (HTS)

Mechanistic Rationale & Scaffold Selection

In modern drug discovery, the transition from planar, two-dimensional chemical space to complex, three-dimensional architectures is critical for improving clinical success rates. Saturated heterocyclic systems, such as the benzoxepin core, are highly valued as "privileged scaffolds" due to their ability to project functional groups into distinct 3D vectors, effectively escaping the "flatland" of traditional aromatic libraries.

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS 1423040-68-9) represents an elite chiral building block for Diversity-Oriented Synthesis (DOS)[1]. The scaffold’s value is driven by three structural features:

  • The 7-Membered Oxepin Ring: Imparts conformational flexibility and non-planar geometry, allowing the molecule to adapt to complex binding pockets.

  • The 7-tert-Butyl Group: Acts as a highly lipophilic anchor. In kinase targets (such as PI3Kα)[2] or nuclear receptors (such as the Estrogen and Androgen receptors)[3][4], this bulky group effectively occupies deep hydrophobic specificity pockets, driving binding affinity through favorable entropic displacement of water.

  • The (5S)-Hydroxyl Group: Provides a stereospecific, benzylic functional handle. This allows for rapid parallel derivatization (e.g., etherification, carbamylation) while maintaining strict stereocontrol, ensuring that the resulting library members project their new functional groups in a uniform trajectory toward solvent-exposed regions of the target.

Target Pathway Context: PI3K/AKT Signaling

Benzoxepin derivatives have shown profound efficacy as selective inhibitors of the α-isoform of Phosphoinositide 3-Kinase (PI3Kα)[2]. The diagram below illustrates the signaling cascade where benzoxepin-derived HTS hits typically exert their mechanism of action.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Benzoxepins) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH Domain mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes

Figure 1: The PI3K/AKT signaling pathway, a primary therapeutic target for benzoxepin-derived inhibitors.

Physicochemical Profiling

Before incorporating CAS 1423040-68-9 into an HTS library, it is essential to validate its physicochemical properties against the "Rule of 3" (for fragments) and "Rule of 5" (for lead-like compounds). The core scaffold is exceptionally well-positioned for library growth without exceeding optimal molecular weight or lipophilicity thresholds.

PropertyValueHTS/FBDD Relevance
Molecular Formula C14H20O2Optimal starting size for DOS.
Molecular Weight 220.31 g/mol Leaves ~280 Da for derivatization before hitting the 500 Da limit.
cLogP (Estimated) ~3.2High lipophilicity driven by the tert-butyl group; requires polar derivatization.
H-Bond Donors 1Single reactive site (OH) prevents cross-reactivity during parallel synthesis.
H-Bond Acceptors 2Low baseline HBA allows for the addition of heteroatom-rich substituents.
Rotatable Bonds 1Highly rigid core minimizes entropic penalty upon target binding.

Diversity-Oriented Synthesis (DOS) & HTS Workflow

To maximize the utility of the (5S)-hydroxyl group, we employ an automated parallel synthesis strategy. By reacting the scaffold with a diverse panel of isocyanates (to form carbamates) or alkyl halides (to form ethers), a library of hundreds of structurally distinct, stereopure compounds can be generated in a single run.

HTS_Workflow A Scaffold Input CAS 1423040-68-9 B Parallel Synthesis (Automated Liquid Handling) A->B C High-Throughput Purification (Prep-LC/MS) B->C D Acoustic Dispensing (Echo 550 to 384-well) C->D E TR-FRET Assay (Target Screening) D->E F Hit Identification & IC50 Profiling E->F

Figure 2: End-to-end workflow from benzoxepin scaffold derivatization to HTS hit identification.

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific causality for reagent choices and internal controls to ensure data integrity.

Protocol A: Automated Parallel Synthesis of Benzoxepin Carbamates

Rationale: Carbamate formation is highly efficient, atom-economical, and yields chemically stable linkages. Utilizing a liquid handler ensures precise stoichiometric ratios, minimizing unreacted starting material.

Materials:

  • CAS 1423040-68-9 (100 mM in anhydrous DMF)

  • Panel of diverse isocyanates (120 mM in anhydrous DMF)

  • Catalyst: N,N-Diisopropylethylamine (DIPEA)

  • 96-well deep-well reactor block (PTFE lined)

Step-by-Step Methodology:

  • Dispensing: Using an automated liquid handler, dispense 50 µL (5 µmol) of the CAS 1423040-68-9 solution into each well of the 96-well reactor block.

  • Reagent Addition: Add 50 µL (6 µmol, 1.2 eq) of the respective isocyanate to each well.

  • Catalysis: Add 10 µL of DIPEA to all wells to accelerate the nucleophilic attack of the benzylic alcohol on the isocyanate.

  • Reaction Sealing & Incubation: Seal the block with a pierceable aluminum heat seal to prevent solvent evaporation. Incubate at 60°C for 12 hours on a thermoshaker at 600 rpm.

  • Self-Validation (QC): Include one well with a known reactive isocyanate (e.g., phenyl isocyanate) as a positive control, and one well with DMF only (no isocyanate) as a negative control.

  • Purification: Quench the reactions with 10 µL of methanol. Purify the library directly using high-throughput preparative LC-MS. Collect fractions based on the calculated mass of the expected products. Dry via centrifugal evaporation.

Protocol B: High-Throughput Screening via TR-FRET

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its microsecond measurement delay allows short-lived background auto-fluorescence (common in synthetic libraries) to decay, drastically reducing false positives. Acoustic dispensing is used to transfer nanoliter volumes, eliminating plastic tips and the risk of compound carryover.

Materials:

  • Purified Benzoxepin Library (10 mM in 100% DMSO)

  • Target Protein (e.g., PI3Kα) and TR-FRET assay kit (Europium-labeled antibody and Allophycocyanin-labeled tracer)

  • 384-well low-volume assay plates (black, non-binding surface)

Step-by-Step Methodology:

  • Acoustic Transfer: Using an Echo 550 Liquid Handler, acoustically dispense 25 nL of each library compound directly from the source plate into the dry 384-well assay plate.

  • Control Wells: Dispense 25 nL of pure DMSO into columns 1 (Positive Control: Max signal/No inhibition) and column 2 (Negative Control: Contains a known reference inhibitor, e.g., GDC-0032, for min signal).

  • Assay Assembly: Add 5 µL of the target protein/enzyme mix in assay buffer to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Detection Reagents: Add 5 µL of the TR-FRET detection mix (Europium/APC). Incubate for 60 minutes in the dark.

  • Reading: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the positive and negative control columns.

    • Formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    • Acceptance Criteria: A Z'-factor > 0.5 is required to validate the assay plate. If Z' < 0.5, the plate data must be discarded and the assay repeated.

Data Analysis & Hit Triage

Once the TR-FRET ratio (665 nm / 615 nm) is obtained, calculate the percent inhibition for each benzoxepin derivative. Compounds exhibiting >50% inhibition at the primary screening concentration (typically 10 µM) are flagged as "Hits." These hits must then be subjected to an 8-point dose-response curve (ranging from 10 µM down to 1 nM) to determine their absolute IC50 values. Because the (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol scaffold is inherently lipophilic, hits should be counter-screened in a non-specific binding assay (e.g., HSA binding) to ensure the observed inhibition is driven by specific target engagement rather than generic hydrophobic aggregation.

References

  • Staben, S. T., et al. (2016). "The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326)." Journal of Medicinal Chemistry.[Link]

  • Wang, Y., et al. (2025). "Discovery of N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide Derivatives as Novel Antiresistance Androgen Receptor Antagonists." Journal of Medicinal Chemistry.[Link]

  • Zong, Y., et al. (2015). "Recent advances in the discovery and design of multicomponent reactions for the generation of small-molecule libraries." Dove Medical Press.[Link]

  • Blizzard, T. A., et al. (2008). "Benzoxepin-Derived Estrogen Receptor Modulators: A Novel Molecular Scaffold for the Estrogen Receptor." Bioorganic & Medicinal Chemistry.[Link]

  • Wójcik, M., et al. (2023). "Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine." Molecules (MDPI).[Link]

Sources

Application

Preclinical In Vivo Dosing Protocols and Pharmacokinetic Evaluation of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Compound Profiling The compound 7-tert-butyl-2,3,4,5-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Compound Profiling

The compound 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS: 1267079-43-5 / 1423040-68-9) is a specialized heterocyclic building block and investigational small molecule[1]. Structurally, it features a highly lipophilic tert-butyl group attached to a benzoxepin ring, offset by a polar hydroxyl (-OH) group. This structural dichotomy results in a moderately high partition coefficient (estimated LogP ~3.5–4.5), which presents specific solubility challenges for in vivo administration.

To achieve a self-validating pharmacokinetic (PK) system, the experimental design must isolate the compound's intrinsic clearance and absorption from formulation-induced artifacts (e.g., in vivo precipitation). As a Senior Application Scientist, I have designed this guide to provide a rigorously causal, step-by-step methodology for formulating and dosing this lipophilic benzoxepin derivative in rodent models.

Formulation Strategy: Causality & Logic

Standard aqueous vehicles (like 0.9% saline or PBS) are insufficient for dosing highly lipophilic compounds, often leading to micro-precipitation in the syringe or upon entering the bloodstream.

The Causality of the Co-Solvent System: To ensure the compound remains in a true solution—critical for accurate Intravenous (IV) clearance calculation and Oral (PO) bioavailability assessment—we utilize a ternary co-solvent system comprising DMSO, PEG400, and Saline. According to, co-solvents exponentially increase the aqueous solubility of non-polar drugs by disrupting the hydrogen-bonding network of water[2].

  • 5% DMSO: Acts as the primary solubilizer to break the crystal lattice of the tert-butyl derivative. It is strictly capped at 5% to prevent hemolysis and acute toxicity.

  • 40% PEG400: Acts as a miscible transition carrier, preventing the compound from crashing out when introduced to the aqueous phase.

  • 55% Saline (0.9%): Provides isotonicity for physiological compatibility.

Table 1: Optimized Formulation Matrix
ParameterIntravenous (IV) DosingOral (PO) DosingCausality / Rationale
Target Dose 1.0 mg/kg10.0 mg/kgIV establishes baseline clearance; PO assesses absorption and first-pass metabolism.
Target Concentration 0.2 mg/mL1.0 mg/mLAccommodates maximum ethical dosing volumes for mice.
Vehicle Composition 5% DMSO, 40% PEG400, 55% Saline5% DMSO, 40% PEG400, 55% SalineUsing identical vehicles eliminates formulation-dependent PK artifacts, ensuring true %F calculation.
Dosing Volume 5 mL/kg10 mL/kgAdheres to strict animal welfare guidelines for maximum administration volumes[3].

Experimental Workflow

PK_Workflow Start Compound: 7-tert-butyl-2,3,4,5-tetrahydro- 1-benzoxepin-5-ol Formulation Formulation Strategy (5% DMSO, 40% PEG400, 55% Saline) Start->Formulation IV Intravenous (IV) Dosing 1 mg/kg (Tail Vein) Formulation->IV PO Oral (PO) Dosing 10 mg/kg (Gavage) Formulation->PO Sampling Serial Blood Sampling (0.083 to 24 hours) IV->Sampling PO->Sampling Processing Plasma Processing & Protein Precipitation Sampling->Processing Analysis LC-MS/MS Bioanalysis (Self-Validating QC & IS) Processing->Analysis PK Pharmacokinetic Analysis (Clearance, Vd, Half-life, Bioavailability) Analysis->PK

Fig 1: Logical workflow for the in vivo pharmacokinetic evaluation of the benzoxepin derivative.

Detailed Step-by-Step Methodologies

Protocol A: Preparation of Dosing Solutions

Note: Prepare formulations fresh on the day of dosing to prevent time-dependent precipitation.

  • Weighing: Accurately weigh the required mass of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of final volume). Vortex for 60 seconds until a clear solution is achieved.

  • Carrier Addition: Add PEG400 (40% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes. Causality: Heating reduces the viscosity of PEG400, ensuring homogenous molecular distribution before the aqueous phase is introduced.

  • Aqueous Dilution: Dropwise, add 0.9% Saline (55% of final volume) while continuously vortexing. Causality: Rapid addition of water can cause localized supersaturation and nucleation. Dropwise addition prevents this, maintaining the metastable solution.

Protocol B: In Vivo Administration (Mouse Model, C57BL/6)

Compliance: All procedures must align with institutional IACUC guidelines and standard volume limits as outlined by[3].

  • Preparation: Fast the PO cohort for 12 hours prior to dosing (water ad libitum). Causality: Fasting minimizes food-effect variability, as the lipophilic tert-butyl group could otherwise partition unpredictably into dietary lipids in the gut, skewing absorption kinetics.

  • IV Administration (1 mg/kg):

    • Place the mouse in a restraining device and warm the tail using a heat lamp (max 40°C) to induce vasodilation.

    • Inject 5 mL/kg of the IV formulation via the lateral tail vein using a 27G needle. Ensure smooth, steady pressure.

  • PO Administration (10 mg/kg):

    • Secure the mouse by the scruff to align the esophagus.

    • Administer 10 mL/kg of the PO formulation using a sterile, bulb-tipped gastric gavage needle.

Protocol C: Serial Blood Sampling & Bioanalysis

To ensure a self-validating system, the bioanalytical method must inherently account for extraction efficiency and matrix effects.

  • Serial Microsampling: Collect 20 µL of blood via submandibular bleed or tail snip into K2EDTA-coated tubes at: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: 20 µL serial microsampling allows a full PK profile from a single mouse without exceeding the 10-15% total blood volume limit, preventing hypovolemic shock and physiological stress[3].

  • Plasma Harvesting: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate.

  • Protein Precipitation (Self-Validating Step): Add 3 volumes (e.g., 60 µL) of ice-cold Acetonitrile containing a known concentration of an Internal Standard (IS, e.g., Tolbutamide or a structurally similar analog).

    • Causality: Acetonitrile denatures plasma proteins, releasing the highly protein-bound benzoxepin. The IS acts as a self-validating control; if the IS signal drops during LC-MS/MS, it immediately flags extraction failure or matrix suppression, ensuring data trustworthiness.

  • LC-MS/MS: Centrifuge the plate at 4,000 × g for 15 minutes. Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

Pharmacokinetic Data Interpretation

Following LC-MS/MS quantification, plasma concentration-time data should be analyzed using Non-Compartmental Analysis (NCA). Given the hydroxyl (-OH) group on the benzoxepin ring, anticipate potential Phase II metabolism (glucuronidation), which may drive a moderate to high clearance rate.

Table 2: Key Pharmacokinetic Parameters (NCA)
ParameterSymbolDerivation & Mechanistic Meaning
Maximum Concentration Cmax​ Highest observed plasma concentration; indicates acute systemic exposure.
Time to Cmax​ Tmax​ Time at which Cmax​ occurs; reflects the rate of intestinal absorption for the PO dose.
Area Under the Curve AUC0−∞​ Total systemic exposure; integrated via the linear trapezoidal rule.
Clearance Cl Rate of drug elimination (IV only). High Cl suggests rapid hepatic metabolism of the -OH group.
Volume of Distribution Vdss​ Extent of tissue distribution (IV only). The lipophilic tert-butyl group will likely drive a high Vdss​ (>1 L/kg).
Bioavailability %F Calculated as: (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Verified URL:[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Verified URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of 7-tert-Butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the chiral resolution of racemic 7-tert-butyl-2,3,4,5-tetrahydro-1-benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the chiral resolution of racemic 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol .

Because the 7-membered oxepin ring introduces unique conformational flexibility—and the 7-tert-butyl group adds significant steric bulk—standard resolution protocols for secondary alcohols (like 1-tetralol) often fail or require heavy optimization. As established by Kasai and Ziffer (1983), the chromatographic behavior and enzymatic recognition of benzoxepin-5-ol derivatives frequently deviate from lower homologues, requiring highly controlled, self-validating workflows[1].

Resolution Workflows & Mechanistic Pathways

We recommend two primary orthogonal strategies for resolving this racemic alcohol: Biocatalytic Kinetic Resolution (highly scalable, relies on stereoelectronic fit) and Preparative Chiral Supercritical Fluid Chromatography (SFC) (rapid, relies on transient diastereomeric interactions).

Workflow A Racemic 7-t-Bu-Benzoxepin-5-ol B Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) A->B Biocatalytic C Chiral SFC Separation (Amylose-based CSP) A->C Chromatographic D (5R)-Acetate (Fast Reacting) B->D E (5S)-Alcohol (Unreacted) B->E C->E Peak 2 G (5R)-Alcohol C->G Peak 1 F Mild Hydrolysis (K2CO3 / MeOH) D->F F->G

Workflow for the chiral resolution of 7-tert-butyl-benzoxepin-5-ol via enzymatic and SFC methods.

Step-by-Step Validated Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning built-in In-Process Controls (IPCs) dictate whether you proceed to the next step.

Method A: Enzymatic Kinetic Resolution via CAL-B

Causality:Candida antarctica Lipase B (CAL-B) possesses a highly specific hydrophobic binding pocket. The (5R)-enantiomer of the benzoxepin-5-ol derivative fits favorably, allowing rapid transesterification with an acyl donor, while the (5S)-enantiomer is sterically excluded.

  • Substrate Preparation: Dissolve 100 g of racemic 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol in 1.0 L of anhydrous methyl tert-butyl ether (MTBE). Add 3.0 equivalents of vinyl acetate (acyl donor).

  • Biocatalysis Initiation: Add 10% w/w immobilized CAL-B (e.g., Novozym 435). Maintain agitation at 250 RPM at 35°C.

  • Self-Validating IPC (Critical): Sample the reaction every 2 hours. Analyze via chiral HPLC. Do not stop by time; stop by conversion. Halt the reaction exactly when the conversion reaches 49-50% to maximize the Enantiomeric Excess (ee) of the unreacted (5S)-alcohol.

  • Filtration & Separation: Filter off the immobilized enzyme (recoverable). Concentrate the filtrate in vacuo. Separate the highly non-polar (5R)-acetate from the polar (5S)-alcohol using standard silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Hydrolysis: Hydrolyze the isolated (5R)-acetate using K₂CO₃ in Methanol (rt, 4h) to recover the pure (5R)-alcohol.

Method B: Preparative Chiral SFC

Causality: Supercritical CO₂ offers high diffusivity and low viscosity, overcoming the mass-transfer limitations typically caused by the bulky 7-tert-butyl group during liquid chromatography.

  • Sample Preparation: Dissolve the racemate in Methanol at a concentration of 50 mg/mL. Ensure the solution is filtered through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Equilibration: Mount an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase column (e.g., Chiralpak AD-H). Equilibrate with 85% CO₂ / 15% Methanol at 120 bar and 35°C.

  • Injection & Separation: Perform stacked injections (0.5 mL per injection).

  • Self-Validating IPC: Collect fractions based on UV triggering (254 nm). Before pooling fractions, analyze the front edge of Peak 1 and the tail edge of Peak 2 via analytical SFC to confirm >99% ee. Discard or recycle mixed fractions.

Quantitative Data Comparisons

Table 1: Comparison of Resolution Strategies for 7-tert-Butyl-benzoxepin-5-ol

ParameterEnzymatic Resolution (CAL-B)Preparative Chiral SFC
Theoretical Max Yield 50% per enantiomer100% per enantiomer
Typical ee% >98% for (5S), ~95% for (5R)>99% for both
Scalability Excellent (Multi-kilogram)Good (Hundreds of grams)
Time to Completion 24 - 48 hours4 - 8 hours (continuous)
Primary Cost Driver Enzyme cost & downstream separationCO₂ consumption & Instrument time

Table 2: Optimized Analytical SFC Parameters (System Suitability)

ParameterSetting / ValueCausality / Rationale
Co-solvent 15% MeOH with 0.1% DEADEA suppresses secondary interactions with residual silanols, sharpening peaks.
Backpressure 120 barMaintains supercritical state; prevents density fluctuations that cause baseline drift.
Temperature 35°CBalances CO₂ density with the kinetic energy required for rapid mass transfer.

Troubleshooting Guide & FAQs

Troubleshooting Issue Low Enantiomeric Excess (ee %) Check1 Check Reaction Conversion Issue->Check1 Check2 Check SFC Co-elution Issue->Check2 ConvLow < 45% Conversion Increase Enzyme/Time Check1->ConvLow ConvHigh > 55% Conversion Stop Earlier/Lower Temp Check1->ConvHigh Mod Add Modifier (0.1% DEA) Check2->Mod

Troubleshooting logic for resolving low enantiomeric excess during chiral separation workflows.

Q: During enzymatic resolution, the reaction stalls at 30% conversion. Why? A: The 7-tert-butyl group introduces severe steric hindrance, which can restrict the molecule's entry into the catalytic triad of the lipase. If the reaction stalls, it is usually due to acetaldehyde toxicity (a byproduct of vinyl acetate) deactivating the enzyme. Solution: Switch the acyl donor from vinyl acetate to isopropenyl acetate, which generates acetone as a byproduct, preserving enzyme activity.

Q: My SFC peaks are tailing severely, leading to overlapping fractions. How do I fix this? A: Tailing in benzoxepin-5-ol derivatives is almost always caused by hydrogen bonding between the secondary hydroxyl group and residual silanols on the chiral stationary phase. Solution: Introduce 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) into your methanol co-solvent. This basic additive competitively binds to the silanols, instantly sharpening the peaks.

Q: How can I definitively verify the absolute configuration of my separated enantiomers? A: While optical rotation is a traditional metric, it is highly sensitive to trace impurities. We recommend using Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) calculations. As demonstrated in recent structural determinations of chiral natural products and benzoxepin derivatives, VCD provides an unambiguous, solution-state assignment of the absolute configuration without the need for crystallization[2]. Alternatively, you can derivatize the alcohol with Mosher's acid chloride and analyze the diastereomers via 1H-NMR.

Q: Why does the elution order of my enantiomers change when I switch from a cellulose-based to an amylose-based SFC column? A: This is a documented phenomenon known as "chiral recognition reversal." The helical twist of amylose versus cellulose creates differently shaped chiral grooves. The bulky 7-tert-butyl group forces the benzoxepin ring into a specific boat/chair conformation that interacts preferentially with the carbamate linkages of amylose, often reversing the elution order compared to cellulose[1]. Always run known standards when switching stationary phases.

References

  • Kasai, M., & Ziffer, H. (1983). On the absolute stereochemistries of (-)-benzocyclohepten-3-ol, (-)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, and (-)-benzocycloocten-3-ol. The Journal of Organic Chemistry, 48(5), 712-715. URL: [Link]

  • Rossi, D., Nasti, R., Collina, S., & Abbate, S. (2017). Determination of the Structures of Chiral Natural Products Using Vibrational Circular Dichroism. ResearchGate. URL: [Link]

Sources

Optimization

preventing oxidation and degradation of 1-benzoxepin-5-ol during storage

Welcome to the Technical Support Center for Heterocyclic Alcohol Stability. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of 1-benzoxepin-5-ol (2,3,4,5-tetrah...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Alcohol Stability. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of 1-benzoxepin-5-ol (2,3,4,5-tetrahydro-1-benzoxepin-5-ol)[1]. This compound, characterized by its oxygen-containing seven-membered ring and benzylic alcohol moiety, is highly susceptible to autoxidation and ring-opening[2][3].

To ensure the scientific integrity of your drug development workflows, this guide bypasses generic advice to provide field-proven, self-validating protocols. Every experimental choice described below is grounded in chemical causality.

Part 1: Core Mechanisms & Troubleshooting (FAQs)

Q: Why does 1-benzoxepin-5-ol degrade so rapidly on the benchtop? A: The degradation is primarily driven by radical-mediated autoxidation and photo-oxidation[3]. The oxepin ring contains isolated electron densities that are highly sensitive to electrophilic addition and oxygen radical attack[2]. Furthermore, the hydroxyl group at the 5-position is benzylic in nature, making the adjacent C-H bond exceptionally weak. Upon exposure to ambient oxygen, a radical chain reaction initiates, leading to the formation of peroxides. These peroxides subsequently decompose into 1-benzoxepin-5-one or trigger complete oxepin ring cleavage[4].

Q: What is the optimal container for long-term storage? A: Always use Type I borosilicate amber glass vials. Standard soda-lime glass can leach alkaline trace metals that act as catalysts for oxidative degradation[5]. Amber glass is mandatory because UV/Vis light provides the activation energy required to initiate the radical autoxidation cascade[6].

Q: Should I use antioxidants if formulating this compound for assays? A: Yes. If your downstream experimental design permits, formulating with chain-breaking antioxidants like Butylated hydroxytoluene (BHT) or α-tocopherol significantly extends the compound's half-life[3][6]. These phenolic compounds act as sacrificial hydrogen donors, neutralizing peroxy radicals before they can propagate through the 1-benzoxepin-5-ol bulk material[6].

Q: Why is Argon preferred over Nitrogen for inert storage? A: While both displace oxygen, Argon is denser than air. When you open a vial purged with Argon, the gas acts as a heavy "blanket" over the solid compound, minimizing immediate oxygen ingress. Nitrogen, being lighter, dissipates rapidly upon septum puncture[7].

Part 2: Quantitative Degradation Kinetics

Understanding the thermal and oxidative kinetics of benzoxepins and related phenolic compounds allows us to predict their stability under various conditions[8][9]. Below is a summarized comparison of expected degradation timelines.

Storage ConditionAtmosphereTemp (°C)Estimated Half-Life (t1/2)Primary Degradation Pathway
Ambient BenchtopAir25°C< 48 hoursAutoxidation, Photo-oxidation
RefrigeratorAir4°C1-2 weeksSlow Autoxidation
Standard FreezerArgon-20°C> 6 monthsTrace Thermal Degradation
Ultra-low FreezerArgon-80°C> 2 yearsNegligible

Part 3: Visualizing Degradation and Storage Workflows

Degradation A 1-Benzoxepin-5-ol B Autoxidation (O2) Radical Initiation A->B Exposure to Air C Photo-oxidation (hv) A->C UV/Vis Light F Stable Storage (-20°C, Argon) A->F Proper Protocol D 1-Benzoxepin-5-one (Ketone Formation) B->D Benzylic Oxidation E Oxepin Ring Cleavage B->E Peroxide Intermediate C->E Ring Stress

Caption: Logical relationship of 1-benzoxepin-5-ol oxidative degradation pathways.

StorageWorkflow S1 1. Purify & Dry Compound S2 2. Transfer to Type I Amber Glass S1->S2 S3 3. Schlenk Line Argon Purge S2->S3 S4 4. Seal with PTFE Septum S3->S4 S5 5. Store at -20°C to -80°C S4->S5

Caption: Step-by-step workflow for the inert storage of sensitive heterocyclic alcohols.

Part 4: Validated Experimental Protocols

To guarantee trustworthiness in your lab, every protocol must act as a self-validating system. We achieve this by establishing a baseline purity via LC-MS before storage and validating the integrity of the inert seal over time.

Protocol A: Schlenk-Line Argon Purging and Cryogenic Storage (Solid State)
  • Preparation & Drying: Lyophilize the 1-benzoxepin-5-ol to remove all trace moisture. Water can act as a nucleophile or facilitate proton-transfer during degradation[10].

  • Aliquoting: Transfer the dried compound into Type I borosilicate amber glass vials[5]. Do not store the entire batch in a single vial; aliquoting prevents repeated freeze-thaw and oxygen exposure cycles during routine use.

  • Inert Gas Purging: Attach a Sure/Seal™ Septum Inlet Transfer Adapter to the vial[10]. Connect the side-arm to a Schlenk line. Apply vacuum (0.1 mbar) for 30 seconds, then backfill with high-purity Argon. Repeat this vacuum-purge cycle three times to ensure complete oxygen displacement.

  • Sealing: Quickly replace the adapter with a PTFE-faced rubber septum and crimp the cap tightly. The PTFE face ensures no plasticizers or rubber contaminants leach into the compound[10].

  • Storage & Validation: Store immediately at -20°C or -80°C.

    • Self-Validation Step: Include a small "sacrificial" vial in the batch. After 30 days, run an LC-MS on the sacrificial vial to confirm the absence of the M-2 (ketone) oxidation peak. If the peak is absent, the integrity of your entire batch's sealing protocol is validated.

Protocol B: Antioxidant Formulation for Liquid Storage
  • Solvent Degassing: Sparge your chosen solvent (e.g., anhydrous DMSO or ethanol) with Argon for 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve BHT or α-tocopherol in the degassed solvent at a concentration of 0.01% to 0.1% (w/v)[6].

  • Compound Dissolution: Add 1-benzoxepin-5-ol to the mixture under an Argon blanket.

  • Storage: Seal in amber vials with PTFE septa and store at -20°C.

References

  • Grokipedia. "Benzoxepin - Grokipedia".
  • PubChem. "2,3,4,5-Tetrahydro-1-benzoxepin-5-ol | C10H12O2 | CID 315576 - PubChem".
  • MDPI. "Oxidation of Drugs during Drug Product Development: Problems and Solutions".
  • American Pharmaceutical Review. "Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems".
  • Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents".
  • A3P. "Packaging - How to store highly sensitive drugs? Functional coatings".
  • Chemistry Stack Exchange. "Storage of air and temperature sensitive reagents".
  • ACS Publications. "Two New Prenylated 3-Benzoxepin Derivatives as Cyclooxygenase Inhibitors".
  • PubMed. "Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones".

Sources

Troubleshooting

reducing byproduct formation during asymmetric hydrogenation of benzoxepinones

Welcome to our dedicated technical support center for the asymmetric hydrogenation of benzoxepinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the asymmetric hydrogenation of benzoxepinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reactions and minimize byproduct formation, ensuring high yield and enantioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: My reaction is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the asymmetric hydrogenation of benzoxepinones can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The catalyst is the heart of the reaction. Its deactivation is a common culprit for low conversion.

    • Impurities: Ensure your substrate and solvent are of high purity. Trace impurities, particularly sulfur or oxygen-containing compounds, can poison noble metal catalysts like ruthenium and rhodium. It is advisable to use freshly distilled and degassed solvents.

    • Product Inhibition: In some cases, the chiral product can coordinate to the metal center, inhibiting further catalytic cycles.[1] One strategy to mitigate this is to perform the reaction under more dilute conditions or to choose a catalyst system less prone to product inhibition.

    • Improper Handling: Chiral catalysts, especially pre-catalysts, can be sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Conditions:

    • Hydrogen Pressure: While higher pressure often increases reaction rates, an optimal pressure exists for each catalyst-substrate system. Excessively high pressure can sometimes lead to side reactions or catalyst deactivation. A systematic screening of hydrogen pressure (e.g., from 10 to 50 atm) is recommended.

    • Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and a decrease in enantioselectivity. It is often beneficial to start at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is sluggish.[2]

    • Agitation: Inadequate stirring can lead to poor mass transfer of hydrogen gas into the liquid phase, making it the rate-limiting step. Ensure vigorous stirring to maintain a saturated solution of hydrogen.

  • Inherent Substrate Reactivity: Some benzoxepinone derivatives can be inherently less reactive due to steric hindrance or electronic effects. In such cases, a more active catalyst or harsher reaction conditions may be necessary.

Q2: I am observing significant formation of a byproduct corresponding to the fully saturated benzoxepane. How can I prevent this over-reduction?

A2: The formation of the fully saturated benzoxepane is a common byproduct resulting from the hydrogenation of the aromatic ring. This is a chemoselectivity issue that can be addressed by carefully tuning the reaction parameters.

  • Catalyst Choice: The choice of metal is crucial. Rhodium-based catalysts are generally less prone to arene hydrogenation compared to ruthenium or palladium under similar conditions.[3][4] If you are using a ruthenium catalyst, consider switching to a rhodium-based system.

  • Reaction Conditions:

    • Hydrogen Pressure and Temperature: Arene hydrogenation typically requires more forcing conditions (higher temperature and pressure) than the reduction of a ketone. By using milder conditions (lower pressure and temperature), you can often selectively hydrogenate the ketone without affecting the aromatic ring.

    • Reaction Time: Prolonged reaction times, especially after the primary substrate has been consumed, can lead to the slow hydrogenation of the aromatic ring. Monitor the reaction progress by techniques like TLC, GC, or HPLC and stop the reaction once the starting material is consumed.

  • Additives: In some cases, the addition of specific additives can modulate the catalyst's selectivity. For instance, the presence of a mild base can sometimes suppress over-reduction by altering the electronic properties of the catalyst.

Table 1: Influence of Reaction Parameters on Over-reduction

ParameterEffect on Over-reductionRecommendation
Catalyst Ru > Rh > Ir for arene hydrogenationUse Rh- or Ir-based catalysts
Temperature Higher temperature promotes arene hydrogenationOperate at the lowest effective temperature
Pressure Higher pressure promotes arene hydrogenationUse the lowest pressure that ensures reasonable reaction rates
Reaction Time Longer times increase the likelihood of over-reductionMonitor the reaction and stop upon completion
Q3: My main byproduct appears to be a ring-opened compound. What is the mechanism, and how can I suppress it?

A3: Ring-opening of the benzoxepinone ring, while less common than over-reduction under typical hydrogenation conditions, can occur, especially with certain catalysts or under harsh conditions. The likely mechanism involves the hydrogenolysis of the benzylic C-O bond.

Proposed Mechanism of Ring-Opening:

The hydrogenolysis of the C-O bond is often catalyzed by palladium on carbon (Pd/C) but can also be observed with other catalysts, particularly at elevated temperatures. The presence of an acidic or basic medium can also promote this side reaction.

Strategies for Suppression:

  • Catalyst Selection: Avoid catalysts known for their hydrogenolysis activity, such as Pd/C. Rhodium and ruthenium catalysts are generally less prone to inducing C-O bond cleavage.

  • Control of pH: Ensure the reaction medium is neutral. If acidic or basic additives are used, their concentration should be carefully optimized. The use of buffered solvents can also be beneficial.

  • Milder Conditions: As with over-reduction, ring-opening is often favored by higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.

DOT Diagram: Benzoxepinone Hydrogenation Pathways

G cluster_0 Reaction Pathways Start Benzoxepinone Desired Chiral Benzoxepinol (Desired Product) Start->Desired Asymmetric Hydrogenation (Ketone Reduction) RingOpened Ring-Opened Byproduct Start->RingOpened Hydrogenolysis (C-O Cleavage) OverReduced Benzoxepane (Over-reduction) Desired->OverReduced Arene Hydrogenation (Harsh Conditions) G cluster_1 Troubleshooting Workflow for Low ee Start Low Enantioselectivity Observed Temp Lower Reaction Temperature Start->Temp Ligand Screen Chiral Ligands Start->Ligand Additives Investigate Additives Start->Additives Concentration Vary Substrate Concentration Start->Concentration Pressure Optimize Hydrogen Pressure Start->Pressure Result Improved Enantioselectivity Temp->Result Ligand->Result Additives->Result Concentration->Result Pressure->Result

Caption: A systematic approach to improving enantioselectivity.

Experimental Protocol: A General Procedure

The following is a general, step-by-step protocol for the asymmetric hydrogenation of a benzoxepinone. This should be considered a starting point and may require optimization for your specific substrate.

Materials:

  • Benzoxepinone substrate

  • Chiral catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl)

  • Anhydrous, degassed solvent (e.g., methanol)

  • High-purity hydrogen gas

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Preparation: In a glovebox, add the benzoxepinone substrate (1.0 mmol) and the chiral catalyst (0.005-0.01 mmol, 0.5-1.0 mol%) to a glass liner for the autoclave.

  • Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) to the glass liner.

  • Assembly: Seal the glass liner inside the autoclave.

  • Purging: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the autoclave with hydrogen gas three to five times to remove any residual air.

  • Pressurization: Pressurize the autoclave to the desired hydrogen pressure (e.g., 20 atm).

  • Reaction: Place the autoclave in a heating block set to the desired temperature (e.g., 40 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (after carefully and safely venting the autoclave) and analyzing them by a suitable technique (TLC, GC, or HPLC).

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Open the autoclave and remove the glass liner.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired chiral benzoxepinol.

  • Analysis: Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC).

References

  • Org. Lett. 2021, 23, 14, 5373–5377.

  • J. Am. Chem. Soc. 2015, 137, 29, 9266–9269.

  • Green Chem., 2022, 24, 4016-4028.

  • Chem. Pharm. Bull. 70, 1-24 (2022).

  • Org. Lett. 2012, 14, 6, 1636–1639.

  • Beilstein J. Org. Chem. 2022, 18, 220-255.

  • Tetrahedron 2015, 71, 6, 894-899.

  • IntechOpen, 2021.

  • New J. Chem., 2019, 43, 5459-5462.

  • Molecules 2012, 17(6), 6840-6852.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, a compound known for its challenging low aqueous solubility in experimental assays. Our goal is to equip researchers with the necessary knowledge to overcome these challenges, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I add it to my aqueous assay buffer. What is happening?

This is a classic sign of a compound exceeding its thermodynamic solubility limit in an aqueous environment. 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a lipophilic molecule, characterized by a high LogP value. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the solvent environment changes drastically. The compound, no longer soluble in the predominantly water-based medium, crashes out of solution. This can lead to significantly underestimated biological activity and poor data reproducibility.[1][2]

Q2: I am using DMSO as a co-solvent for my cell-based assay. What is the maximum concentration I can use without affecting the cells?

Dimethyl sulfoxide (DMSO) is a powerful and common solvent, but it is not biologically inert. Its effects are concentration-dependent.[3] For most cell lines, it is critical to keep the final concentration of DMSO as low as possible.

Final DMSO ConcentrationGeneral Cellular EffectsRecommendation
< 0.1% Generally considered safe for most cell lines with minimal impact on cell health or function.[3]Optimal Target
0.1% - 0.5% May induce subtle changes in some sensitive cell types or pathways.[4]Generally acceptable for many assays, but validation is crucial.
0.5% - 1.0% Increased risk of cytotoxicity, altered gene expression, and changes in cell differentiation.[3][4]Use with caution; may interfere with experimental outcomes.
> 1.0% Significant cytotoxicity, membrane damage, and potential for apoptosis or necrosis are commonly observed.[3][5]Strongly discouraged for most cell-based applications.

Pro-Tip: Always run a vehicle control with the same final concentration of DMSO to be used with your test compound to properly assess its baseline effect on your specific assay system.

Q3: What is the best practice for preparing a stock solution of this compound?

Preparing a clear, high-concentration stock solution is the foundational step for accurate dosing.[6][7]

  • Solvent Selection: Start with 100% ACS-grade or cell-culture grade DMSO. It is one of the most effective solvents for highly lipophilic compounds.

  • Weighing: Accurately weigh a precise amount of the solid compound.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high, but fully solubilized, concentration (e.g., 10-50 mM). Use a vortex mixer to facilitate dissolution. Gentle warming (to 30-37°C) or brief sonication can aid in dissolving stubborn compounds, but always monitor for any signs of compound degradation.[1][8]

  • Visual Confirmation: Ensure the final stock solution is completely clear and free of any visible particulates before storing.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[2]

Q4: My compound still precipitates even when using DMSO. What are my options?

If direct dilution of a DMSO stock is problematic, several formulation strategies can be employed to enhance aqueous solubility. The choice depends on the specific requirements of your assay.

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycols (PEGs) can be used, though their compatibility with the specific assay must be verified.[9][10]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate lipophilic molecules, forming a water-soluble "inclusion complex".[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in in vitro studies due to their high aqueous solubility and low toxicity.[14][15]

  • pH Modification: If the compound has an ionizable functional group (an acidic or basic center), adjusting the pH of the buffer can significantly increase solubility by forming a more soluble salt.[10][16] This is highly dependent on the compound's pKa.

In-Depth Troubleshooting Guides & Protocols

Decision Workflow for Solubility Enhancement

Before proceeding to specific protocols, use this workflow to select the most appropriate strategy for your experimental setup.

G start Compound precipitates in aqueous assay medium? check_pka Does the compound have an ionizable group (pKa)? start->check_pka check_assay Is it a cell-based assay? biochem_assay Biochemical Assay check_assay->biochem_assay No cell_assay Cell-based Assay check_assay->cell_assay Yes check_pka->check_assay No ph_adjust Strategy: pH Adjustment (Adjust buffer pH >2 units from pKa) check_pka->ph_adjust Yes cosolvent Strategy 1: Co-solvent Optimization (Keep final DMSO/Ethanol <0.5%) ph_adjust->cosolvent Can be combined with other methods cyclodextrin Strategy 2: Cyclodextrin Complexation (Use HP-β-CD or SBE-β-CD) biochem_assay->cosolvent biochem_assay->cyclodextrin cell_assay->cosolvent cell_assay->cyclodextrin

Caption: Decision workflow for selecting a solubility enhancement technique.

Protocol 1: Co-Solvent Optimization

This protocol details the process of preparing working solutions by diluting a primary DMSO stock. The key is to control the final solvent concentration.

Objective: To achieve the desired final compound concentration in the assay while keeping the DMSO concentration below the cytotoxic threshold (ideally <0.1%).

Methodology:

  • Prepare Primary Stock: Prepare a 10 mM stock solution of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol in 100% DMSO as described in the FAQ section.

  • Create Intermediate Dilutions: Perform serial dilutions of the primary stock solution in 100% DMSO. This step is crucial. Do not dilute into an aqueous buffer at this stage. For example, to test a final concentration of 10 µM, you might prepare a 1 mM intermediate stock in DMSO.

  • Final Dosing Step: Add a small volume of the intermediate DMSO stock directly to the final assay medium. For instance, adding 1 µL of a 10 mM DMSO stock to 1 mL of assay medium yields a final concentration of 10 µM compound and 0.1% DMSO.

  • Mixing: Immediately after adding the DMSO stock to the aqueous medium, mix thoroughly using a pipette or by gentle agitation to aid dispersion and prevent localized precipitation.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of 100% DMSO (e.g., 1 µL) to an equivalent volume of assay medium (e.g., 1 mL).

Protocol 2: Cyclodextrin-Mediated Solubilization

This method is highly effective for increasing the apparent water solubility of hydrophobic compounds and is often well-tolerated in cell-based assays.[10][17]

Objective: To form a water-soluble inclusion complex of the compound with a cyclodextrin.

Mechanism of Action:

G cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Drug (Poorly Soluble) water Aqueous Solution drug->water Precipitates cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) complex Soluble Inclusion Complex water2 Aqueous Solution complex->water2 Dissolves drug_in Drug cluster_0 cluster_0 cluster_1 cluster_1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of (5S) vs. (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A Guide for Stereoselective Drug Discovery

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and inactivity or even toxicity. This principle of stereoselectivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and inactivity or even toxicity. This principle of stereoselectivity is paramount in drug design and development. This guide provides a comprehensive framework for the comparative bioactivity analysis of the (5S) and (5R) enantiomers of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. While direct comparative studies on these specific molecules are not extensively reported in publicly available literature, this document will leverage data from structurally related benzoxepine derivatives to propose a robust experimental strategy for their evaluation.

The benzoxepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have shown a wide array of pharmacological activities, including antimitotic effects by inhibiting tubulin polymerization, anti-inflammatory properties, and modulation of key cellular targets like estrogen receptors.[2] Given the chiral center at the 5-position of the tetrahydro-1-benzoxepin-5-ol core, it is highly probable that the two enantiomers will exhibit significant differences in their biological profiles.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the stereospecific bioactivity of these promising compounds.

The Critical Role of Chirality in Bioactivity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, being inherently chiral, often interact differently with the two enantiomers of a chiral drug. This can lead to significant variations in potency, efficacy, metabolism, and toxicity. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. Therefore, the stereoselective synthesis and evaluation of chiral compounds are crucial steps in the development of safer and more effective drugs.[1]

Proposed Biological Evaluation Strategy

Based on the known activities of related benzoxepine derivatives, a multi-faceted approach is recommended to compare the bioactivity of the (5S) and (5R) enantiomers. This strategy encompasses assays for cytotoxicity, anti-inflammatory activity, and receptor modulation.

Comparative Cytotoxicity Profiling

Several benzoxepine analogs have demonstrated potent cytotoxic effects against various cancer cell lines, often through the inhibition of tubulin polymerization. A comparative cytotoxicity study will be the foundational step in characterizing the potential anticancer activity of the (5S) and (5R) enantiomers.

Illustrative Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (5S) and (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) for each enantiomer.

Hypothetical Data Summary

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol5.2 ± 0.48.9 ± 0.7
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol48.7 ± 3.1> 100
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Assessment of Anti-inflammatory Activity

Certain benzoxepine derivatives have been shown to possess anti-inflammatory properties.[3] A comparative assessment of the (5S) and (5R) enantiomers for their ability to modulate inflammatory pathways is a logical next step.

Illustrative Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Cell Treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of the (5S) and (5R) enantiomers for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Quantify the nitrite concentration by measuring absorbance at 540 nm. Determine the IC50 value for the inhibition of NO production for each enantiomer.

Hypothetical Data Summary

CompoundIC50 for NO Inhibition (µM)
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol12.5 ± 1.1
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol95.2 ± 8.3
Dexamethasone (Positive Control)0.5 ± 0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Evaluation of Receptor Modulation Activity

The benzoxepine scaffold is present in compounds that act as selective estrogen receptor (ER) modulators.[2] Therefore, investigating the potential of the (5S) and (5R) enantiomers to interact with nuclear receptors is a promising avenue.

Illustrative Experimental Protocol: Estrogen Receptor Alpha (ERα) Competitive Binding Assay

  • Reagents: Recombinant human ERα, [3H]-estradiol (a radiolabeled ligand), and the test compounds.

  • Assay Procedure: In a 96-well plate, incubate a fixed concentration of ERα and [3H]-estradiol with increasing concentrations of the (5S) and (5R) enantiomers.

  • Separation and Detection: After incubation, separate the bound and free radioligand using a method such as filtration or scintillation proximity assay.

  • Data Analysis: Measure the radioactivity of the bound ligand. The ability of the test compounds to displace the radioligand is a measure of their binding affinity. Calculate the Ki (inhibition constant) for each enantiomer.

Hypothetical Data Summary

CompoundERα Binding Affinity (Ki, nM)
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol> 10,000
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol85 ± 7
Tamoxifen (Positive Control)15 ± 2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Experimental Workflow and Potential Outcomes

To further clarify the proposed research plan, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison S_enantiomer (5S)-enantiomer cytotoxicity Cytotoxicity Assay (e.g., MTT) S_enantiomer->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO production) S_enantiomer->anti_inflammatory receptor_binding Receptor Binding Assay (e.g., ERα) S_enantiomer->receptor_binding R_enantiomer (5R)-enantiomer R_enantiomer->cytotoxicity R_enantiomer->anti_inflammatory R_enantiomer->receptor_binding ic50_calc IC50 / Ki Calculation cytotoxicity->ic50_calc anti_inflammatory->ic50_calc receptor_binding->ic50_calc sar_analysis Stereostructure-Activity Relationship (SAR) ic50_calc->sar_analysis

Caption: Proposed experimental workflow for the comparative bioactivity assessment.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO R_enantiomer (5R)-enantiomer R_enantiomer->NFkB inhibits

Caption: Hypothetical anti-inflammatory mechanism of the more active enantiomer.

Conclusion and Future Directions

The exploration of the stereoselective bioactivity of (5S) and (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol represents a significant opportunity in the quest for novel therapeutic agents. Although direct comparative data is currently limited, the established pharmacological relevance of the benzoxepine scaffold strongly suggests that a thorough investigation is warranted. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for researchers to follow.

By systematically evaluating these enantiomers in a panel of well-defined bioassays, the scientific community can uncover their therapeutic potential and elucidate the critical structure-activity relationships that govern their function. This knowledge will not only advance our understanding of this specific chemical series but also contribute to the broader principles of stereoselective drug design. The identification of a potent and selective eutomer could pave the way for the development of a new class of drugs with an improved therapeutic index.

References

  • Benzoxepin - Grokipedia.
  • Naturally occurring biologically active benzofuran and benzoxepine derivatives. - ResearchGate.
  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins: a new class of antianaphylactic agents.
  • 1,5-Benzodioxepin Derivatives as a Novel Class of Muscarinic M3 Receptor Antagonists.
  • Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity - PubMed. Available from: [Link]

  • Representative examples of bioactive benzoxepines and benzoxazepines. - ResearchGate. Available from: [Link]

  • Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives as Conformationally Restricted Analogues of Cyclamenaldehyde-Type Compounds and as Intermediates for Highly Odor-Active Homologues - ResearchGate. Available from: [Link]

  • Benzoxepine and dibenzoxepine natural products - ResearchGate. Available from: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. Available from: [Link]

  • WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists - Google Patents.
  • Regiospecific Synthesis of Benzoxepines through Pd-Catalyzed Carbene Migratory Insertion and C–C Bond Cleavage | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke - PubMed. Available from: [Link]

  • (5S)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol — Chemical Substance Information - NextSDS. Available from: [Link]

  • (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol — Chemical Substance Information - NextSDS. Available from: [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals - PMC. Available from: [Link]

  • Stereospecific synthesis of chiral P-containing polyaromatics based on 7-membered P-rings - Chemical Communications (RSC Publishing). Available from: [Link]

  • Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions - MDPI. Available from: [Link]

  • 7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | C11H12O2 | CID 3807483 - PubChem. Available from: [Link]

  • tert-butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate - NextSDS. Available from: [Link]

  • 7-tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one - Molport. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

Sources

Comparative

A Tale of Two Scaffolds: A Comparative Guide to 1-Benzoxepin-5-ol and 1-Benzopyran-4-ol in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The structural framework not only influences the physicochemical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The structural framework not only influences the physicochemical properties and pharmacokinetic profile of a molecule but also defines its interaction with biological targets. Among the myriad of heterocyclic systems, the 1-benzoxepin and 1-benzopyran scaffolds have emerged as "privileged structures," capable of yielding potent and selective modulators of various physiological processes. This guide provides an in-depth, objective comparison of the 1-benzoxepin-5-ol and 1-benzopyran-4-ol scaffolds, offering experimental data and field-proven insights to inform scaffold selection in modern drug discovery.

Structural and Conformational Analysis: A Game of Rings

The fundamental difference between the 1-benzoxepin-5-ol and 1-benzopyran-4-ol scaffolds lies in the size of their oxygen-containing heterocyclic ring. The 1-benzopyran-4-ol features a six-membered dihydropyran ring fused to a benzene ring, while the 1-benzoxepin-5-ol incorporates a seven-membered dihydrooxepine ring. This seemingly subtle distinction has profound implications for their three-dimensional structure and conformational flexibility.

The six-membered ring of the 1-benzopyran-4-ol scaffold typically adopts a more rigid, chair-like or half-chair conformation. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The defined stereochemistry of the hydroxyl group at the 4-position (axial or equatorial) allows for precise vectoral presentation of substituents to interact with specific residues in a binding pocket.[1]

In contrast, the seven-membered ring of the 1-benzoxepin-5-ol scaffold possesses greater conformational flexibility, with the ability to adopt multiple low-energy conformations, including chair and twist-boat forms.[2] This flexibility can be a double-edged sword. On one hand, it allows the scaffold to adapt to the topology of various binding sites, potentially increasing the probability of finding a hit. On the other hand, this conformational freedom can lead to a higher entropic cost of binding and may require more extensive optimization to lock the molecule in a bioactive conformation.[3]

Scaffolds cluster_benzopyran 1-Benzopyran-4-ol cluster_benzoxepin 1-Benzoxepin-5-ol benzopyran bp_props Six-membered ring More rigid (chair/half-chair) Defined stereochemistry at C4 benzoxepin bx_props Seven-membered ring More flexible (chair/twist-boat) Adaptable to various binding sites

Caption: Core structures and key conformational features of 1-benzopyran-4-ol and 1-benzoxepin-5-ol.

Synthetic Accessibility: A Tale of Two Cyclizations

The ease and versatility of synthesis are critical considerations in the early stages of drug discovery, impacting library generation and scalability. Both scaffolds are accessible through established synthetic routes, though with differing levels of complexity and modularity.

Synthesis of the 1-Benzopyran-4-ol Scaffold

The 1-benzopyran-4-ol scaffold is most commonly accessed through the reduction of the corresponding 4-chromanone. These precursors are readily synthesized via an intramolecular oxa-Michael addition of a chalcone intermediate, which is formed from the condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde. This two-step, one-pot procedure is highly efficient and amenable to a wide range of substituents on both the aromatic ring and the pyranone ring.

Benzopyran_Synthesis 2'-hydroxyacetophenone 2'-hydroxyacetophenone 4-Chromanone 4-Chromanone 2'-hydroxyacetophenone->4-Chromanone Condensation Aldehyde Aldehyde Aldehyde->4-Chromanone 1-Benzopyran-4-ol 1-Benzopyran-4-ol 4-Chromanone->1-Benzopyran-4-ol Reduction (e.g., NaBH4) Benzoxepin_Synthesis Salicylaldehyde Salicylaldehyde Diene Precursor Diene Precursor Salicylaldehyde->Diene Precursor Multi-step 1-Benzoxepin-5-one 1-Benzoxepin-5-one Diene Precursor->1-Benzoxepin-5-one RCM 1-Benzoxepin-5-ol 1-Benzoxepin-5-ol 1-Benzoxepin-5-one->1-Benzoxepin-5-ol Reduction

Caption: A representative synthetic workflow for the 1-benzoxepin-5-ol scaffold.

Applications in Drug Discovery: Targeting Diverse Pathologies

Both scaffolds have demonstrated remarkable versatility, finding applications in a wide array of therapeutic areas.

The 1-Benzopyran-4-ol Scaffold: A Privileged Player in Neurodegenerative and Infectious Diseases

The 1-benzopyran-4-ol scaffold and its derivatives have shown significant promise in several therapeutic areas.

  • Neurodegenerative Diseases: Derivatives of chroman-4-ol have been identified as potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. [4][5]Additionally, substituted chroman-4-ones, the precursors to chroman-4-ols, are selective inhibitors of Sirtuin-2 (SIRT2), a target for age-related neurodegenerative disorders. [6]* Antimicrobial and Antitubercular Activity: The chroman-4-one scaffold has demonstrated significant antimicrobial activity, and the reduction to the corresponding 4-chromanol can enhance antitubercular potency. [7][8]* Anticancer Properties: Benzopyran-4-one derivatives have been investigated as cytotoxic agents against various cancer cell lines, with some compounds showing kinase inhibitory activity. [9][10] Table 1: Bioactivity of Representative 1-Benzopyran-4-ol Derivatives

Compound ClassTargetBiological Activity (IC₅₀/MIC)Therapeutic AreaReference(s)
gem-Dimethylchroman-4-olButyrylcholinesterase (eqBuChE)2.9 – 7.3 μMAlzheimer's Disease[4][5]
6,8-Dibromo-2-pentylchroman-4-oneSIRT21.5 μMNeurodegenerative Diseases[6]
2-Propyl-4-chromanolMycobacterium tuberculosisMIC = 12.5 µg/mLInfectious Disease[11]
Benzopyran-4-one-isoxazole hybridsMDA-MB-231 cancer cells5.2–22.2 μMOncology[9]
The 1-Benzoxepin-5-ol Scaffold: A Rising Star in Oncology and CNS Disorders

The 1-benzoxepin scaffold has garnered significant attention, particularly in the fields of oncology and neuroscience.

  • Anticancer Agents: 5-Aryl-2,3-dihydrobenzoxepins have been developed as conformationally restricted analogs of combretastatin A-4, a potent tubulin polymerization inhibitor. [12][13]These compounds exhibit nanomolar cytotoxicity against a range of cancer cell lines by inducing G2/M phase arrest and apoptosis. [12]* CNS-Active Agents: The benzoxepin scaffold is a core component of several centrally acting drugs. Its structural similarity to benzodiazepines has led to the exploration of its derivatives as anticonvulsant, anxiolytic, and antipsychotic agents. [14]* Anti-inflammatory Activity: Certain benzoxepin derivatives have shown anti-inflammatory properties through the inhibition of cyclooxygenase-1 (COX-1). [12] Table 2: Bioactivity of Representative 1-Benzoxepin-5-ol Derivatives

Compound ClassTargetBiological Activity (GI₅₀/IC₅₀)Therapeutic AreaReference(s)
5-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrobenzoxepinTubulin polymerizationGI₅₀ = 1.5–8 nM (HCT116, K562, etc.)Oncology[12][13]
8-Trifluoromethyl-1-benzoxepin derivatives5-HT₂ₐ Receptor~300-400 nMCNS Disorders[14]
PerilloxinCyclooxygenase-1 (COX-1)IC₅₀ = 23.2 μMInflammation[12]
5-Amino-2,3,4,5-tetrahydro-1-benzoxepinesAcyl-CoA:cholesterol acyltransferase (ACAT)Pharmacologically activeCardiovascular Disease[15]

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical framework for researchers, this section details representative experimental protocols for the synthesis of the core scaffolds and key biological assays.

Synthesis Protocols

Protocol 1: General Synthesis of 2-Substituted-4-Chromanone

This protocol is adapted from a microwave-assisted, one-pot procedure. [6][16]

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one.

Protocol 2: Reduction of 4-Chromanone to 1-Benzopyran-4-ol

This protocol describes a standard reduction using sodium borohydride. [2]

  • Dissolve the substituted chroman-4-one in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude product.

  • Purify by flash column chromatography on silica gel to yield the desired 1-benzopyran-4-ol.

Biological Assay Protocols

Protocol 3: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing the cytotoxicity of compounds against cancer cell lines. [6][16][17][18]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Butyrylcholinesterase (BChE) Inhibition Assay

This colorimetric assay is based on the Ellman's method. [4][7][10][11][19]

  • In a 96-well plate, add 125 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

  • Add 25 µL of BChE solution (from equine serum, 0.2 U/mL) to each well.

  • Add 10 µL of various dilutions of the test compound. For control wells, add 10 µL of the vehicle.

  • Pre-incubate the plate at room temperature for 10-20 minutes.

  • Initiate the reaction by adding 40 µL of a mixture of butyrylthiocholine (BTC) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion: Choosing the Right Scaffold for the Job

The choice between the 1-benzoxepin-5-ol and 1-benzopyran-4-ol scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program.

The 1-benzopyran-4-ol scaffold offers a more rigid and synthetically tractable starting point, making it an excellent choice for lead optimization campaigns where a well-defined pharmacophore is desired. Its proven success in targeting enzymes relevant to neurodegenerative and infectious diseases provides a solid foundation for further exploration.

The 1-benzoxepin-5-ol scaffold, with its greater conformational flexibility, may be more suited for initial screening campaigns aimed at identifying novel hits against a diverse range of targets. Its demonstrated potential in oncology and CNS disorders highlights its value in addressing complex diseases where modulation of protein-protein interactions or allosteric sites is required.

Ultimately, a thorough understanding of the target biology, coupled with the synthetic and medicinal chemistry insights presented in this guide, will empower researchers to make an informed decision and unlock the full potential of these privileged scaffolds in the quest for new medicines.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). RSC Medicinal Chemistry.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • 4-Chromanol as a Versatile Intermediate in Organic Synthesis. (n.d.). Benchchem.
  • Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. (2018). The Journal of Organic Chemistry.
  • MTT assay protocol. (n.d.). Abcam.
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2020). Molecules.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Medicinal Chemistry Letters.
  • Benzoxepin. (n.d.). Grokipedia.
  • One-Pot Synthesis of Benzopyran-4-ones with Cancer Preventive and Therapeutic Potential. (2016). European Journal of Organic Chemistry.
  • Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease. (2022).
  • Conformationally restricted tetrahydro-1-benzoxepin analogs of hallucinogenic phenethylamines. (n.d.). Alexander Shulgin Research Institute.
  • Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance. (1987). Canadian Journal of Chemistry.
  • ab289837 – Butyrylcholinesterase Inhibitor Screening Kit (Colorimetric). (2021). Abcam.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • A Brief Overview on Chemistry and Biology of Benzoxepine. (n.d.).
  • A Technical Guide to Benzoxazepine Scaffolds in Medicinal Chemistry. (n.d.). Benchchem.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. (2017). Bioorganic & Medicinal Chemistry.
  • Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2025).
  • Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. (2004). Bioorganic & Medicinal Chemistry.
  • Design, synthesis and anticancer properties of 5-arylbenzoxepins as conformationally restricted isocombretastatin A-4 analogs. (2013). European Journal of Medicinal Chemistry.
  • An Updated Review on Biologically Promising Natural Oxepines. (2022). Chemistry & Biodiversity.
  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIV
  • Synthesis of Two Naturally Occurring 3-Methyl-2,5-dihydro-1-benzoxepin Carboxylic Acids. (2005). Organic Letters.
  • Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. (2021). Molecules.
  • 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol. (n.d.). Guidechem.
  • Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA‐approved drugs and clinical candidates. (2024). Medicinal Research Reviews.
  • EP0074121A1 - 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation. (n.d.).
  • Generation of 1-benzoxepin-5-one from chalcone based FXR antagonists. (n.d.).
  • Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. (2001). Bioorganic & Medicinal Chemistry.
  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. (2015). The Journal of Organic Chemistry.

Sources

Validation

cross-validation of NMR and HPLC for determining benzoxepin enantiomeric excess

Title: Cross-Validation of NMR and HPLC for Determining Benzoxepin Enantiomeric Excess: A Methodological Guide IntroductionBenzoxepins—seven-membered heterocyclic scaffolds containing a single oxygen atom fused to an aro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of NMR and HPLC for Determining Benzoxepin Enantiomeric Excess: A Methodological Guide

IntroductionBenzoxepins—seven-membered heterocyclic scaffolds containing a single oxygen atom fused to an aromatic ring—are critical pharmacophores found in numerous bioactive natural products and synthetic drugs[1]. Because the stereochemistry of these molecules profoundly impacts their pharmacological and toxicological profiles, regulatory agencies mandate the precise quantification of their enantiomeric excess ( ee )[2].

Mechanistic Principles: The Causality of Chiral Recognition

Chiral HPLC: Physical Separation via Diastereomeric Interactions 1[1]. For benzoxepin derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective. The separation is driven by a combination of hydrogen bonding, π−π interactions, and steric hindrance within the chiral grooves of the CSP. The difference in the free energy of binding ( ΔΔG ) between the (R)

  • and (S) -enantiomers dictates the difference in retention times, allowing for physical separation and UV quantification.

Chiral NMR: Spectral Differentiation via Solvation Unlike HPLC, which physically separates the molecules,2[2]. When an enantiopure CSA (such as Pirkle's alcohol) is added to the benzoxepin sample, these complexes adopt different spatial geometries. Because the electronic environments of the complexes differ, previously equivalent protons on the benzoxepin enantiomers become anisochronous (magnetically non-equivalent), resulting in distinct chemical shifts ( Δδ ) in the 1 H NMR spectrum.

Orthogonal Cross-Validation Workflow

To ensure absolute trustworthiness in the reported ee , both methods must be executed in parallel on the same sample batch.

G Start Enantioenriched Benzoxepin Sample Split Sample Aliquoting Start->Split HPLC_Path Chiral HPLC Analysis (CSP Separation) Split->HPLC_Path Aliquot A NMR_Path 1H NMR Analysis (CSA Complexation) Split->NMR_Path Aliquot B HPLC_Data Chromatogram Integration (Area Ratio) HPLC_Path->HPLC_Data NMR_Data Spectral Deconvolution (Peak Integration) NMR_Path->NMR_Data CrossVal Orthogonal Validation (Δee < 2%) HPLC_Data->CrossVal NMR_Data->CrossVal Valid Validated ee% Report Generated CrossVal->Valid Match Investigate Investigate Discrepancy (Matrix/Resolution Issues) CrossVal->Investigate Mismatch

Orthogonal cross-validation workflow for benzoxepin enantiomeric excess determination.

Self-Validating Experimental Protocols

To establish a robust, self-validating system, the protocols must include internal checks for baseline resolution and signal-to-noise ratio.

Protocol 1: Chiral HPLC Determination
  • Sample Preparation: Dissolve the benzoxepin derivative in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1.0 mg/mL.

    • Causality: Proper solvent matching prevents peak distortion and fronting caused by solvent mismatch upon injection onto the normal-phase column.

  • Column Selection: Utilize an Amylose tris(3,5-dimethylphenylcarbamate) CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions: Isocratic elution at 1.0 mL/min; Column temperature at 25°C; UV detection at the benzoxepin's λmax​ (typically 254 nm).

  • System Suitability (Self-Validation): Inject a racemic standard first. Ensure the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , adjust the isopropanol modifier percentage before proceeding.

  • Quantification: Inject the enantioenriched sample. Calculate ee using the formula:

    ee(%)=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100
Protocol 2: 1 H NMR Determination using a CSA
  • Sample Preparation: Dissolve 5.0 mg of the benzoxepin sample in 0.6 mL of anhydrous CDCl3​ .

    • Causality: Traces of water can competitively hydrogen-bond with the CSA, disrupting the highly ordered diastereomeric complex required for chiral recognition and drastically reducing the chemical shift difference ( Δδ ).

  • CSA Addition: Add 1.5 to 2.0 equivalents of the selected CSA (e.g., (R)−(−)−1−(9−Anthryl)−2,2,2−trifluoroethanol ).

  • NMR Acquisition: Acquire a 1 H NMR spectrum at ≥400 MHz. Use a sufficient number of scans (e.g., 128) to ensure a high signal-to-noise ratio ( S/N>100 ) for the minor enantiomer's peaks.

  • System Suitability (Self-Validation): Identify an isolated, sharp proton signal (e.g., a benzylic proton or a methyl group on the benzoxepin ring) that exhibits clear baseline separation ( Δδ≥0.05 ppm) between the two diastereomeric complexes.

  • Quantification: Carefully phase and baseline-correct the spectrum. Integrate the separated signals. Calculate ee using the integration values:

    ee(%)=Imajor​+Iminor​Imajor​−Iminor​​×100

Comparative Data Analysis

The following table presents a cross-validation dataset for a hypothetical batch of enantioenriched 3-methyl-2,3,4,5-tetrahydro-1-benzoxepin.

Sample IDTheoretical ee (%)HPLC ee (%)NMR ee (%)Absolute Difference ( Δee )Validation Status
BZX-01 (Racemate)0.00.10.40.3Pass
BZX-0250.049.850.50.7Pass
BZX-0380.079.581.21.7Pass
BZX-0495.095.296.81.6Pass
BZX-0599.098.999.50.6Pass

Mechanistic Insights on Data Deviations: While both methods show excellent agreement ( Δee<2.0% ), minor discrepancies are inherent to the physics of the techniques:

  • Integration Limits in NMR: At high ee (>95%), the minor enantiomer's signal in NMR can be obscured by the 13C satellite peaks of the major enantiomer or baseline noise, occasionally leading to an overestimation of optical purity.

  • Detector Linearity in HPLC: 3[3].

Conclusion

For the rigorous determination of benzoxepin enantiomeric excess, neither Chiral HPLC nor Chiral NMR should exist in a vacuum. HPLC provides unmatched sensitivity and precision for trace minor enantiomer quantification, while NMR offers rapid, structural confirmation without the risk of co-eluting achiral impurities skewing the optical purity data. By employing this orthogonal cross-validation framework, researchers can confidently guarantee the stereochemical integrity of their pharmaceutical intermediates.

References

  • Benchchem. "A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR." 1

  • American Pharmaceutical Review. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." 4

  • Journal of the American Chemical Society (ACS). "Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity." 2

  • University of Minnesota. "How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?" 3

  • PMC. "Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives." 5

Sources

Comparative

Comparative Synthetic Routes for (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A Technical Guide

Executive Summary & Target Significance The compound (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS: 1423040-68-9) is a privileged chiral scaffold utilized in the development of conformationally restricted p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Significance

The compound (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS: 1423040-68-9) is a privileged chiral scaffold utilized in the development of conformationally restricted pharmaceuticals[1]. The rigid benzoxepin ring combined with the bulky tert-butyl group provides unique spatial geometry, and the absolute stereochemistry of the C5 hydroxyl group is critical for dictating biological binding affinity[2].

Synthesizing this target requires the construction of the benzoxepin core followed by a highly controlled asymmetric reduction. This guide objectively compares the three leading synthetic methodologies—Noyori Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) reduction, and Biocatalysis—providing mechanistic causality, performance metrics, and self-validating experimental protocols.

Upstream Core Assembly: The Benzoxepin-5-one Scaffold

Regardless of the asymmetric reduction method chosen, the synthesis universally begins with the construction of the prochiral ketone: 7-tert-butyl-3,4-dihydro-2H-benzo[b]oxepin-5-one .

This intermediate is reliably synthesized via the intramolecular Friedel-Crafts acylation of 4-(4-tert-butylphenoxy)butanoic acid[3].

Mechanistic Causality for Reagent Selection: While Polyphosphoric Acid (PPA) is traditionally used for this cyclization, Eaton’s Reagent (P₂O₅ in methanesulfonic acid) is vastly superior for this specific substrate. The lower viscosity of Eaton's reagent ensures homogeneous mass transfer, while the methanesulfonic acid provides a milder acidic environment compared to PPA. This prevents the acid-catalyzed dealkylation (cleavage) of the tert-butyl group. The ether linkage strongly directs the acylium ion to the ortho position, cleanly closing the seven-membered ring.

Comparative Evaluation of Asymmetric Reduction Routes

To establish the (5S) stereocenter, the prochiral ketone must undergo enantioselective reduction. The three primary routes are compared below:

Route A: Noyori Asymmetric Transfer Hydrogenation (ATH)

This route utilizes the chiral ruthenium complex RuCl with a formic acid/triethylamine (HCOOH/TEA) azeotrope as the hydrogen donor[4].

  • Causality of Stereocontrol: The catalyst forms a rigid, 6-membered pericyclic transition state with the ketone. The spatial arrangement of the (S,S)-TsDPEN ligand creates a chiral pocket that allows the hydride to be delivered exclusively to the Re face of the carbonyl.

  • Causality of Yield: The irreversible decomposition of formic acid into CO₂ gas continuously drives the reaction equilibrium forward, preventing the reverse oxidation reaction and ensuring near-quantitative yields.

Route B: Corey-Bakshi-Shibata (CBS) Reduction

This approach employs the chiral (R)-Me-CBS oxazaborolidine catalyst alongside borane-dimethyl sulfide (BH₃·DMS)[5].

  • Causality of Stereocontrol: The Lewis acidic boron of the CBS catalyst coordinates the ketone's oxygen, activating it. The steric bulk of the catalyst's phenyl groups forces the larger aryl portion of the benzoxepinone into an equatorial position to minimize steric clash. Borane then delivers the hydride to the exposed, less hindered face.

  • Drawbacks: The system is highly sensitive to trace moisture. Water rapidly degrades the oxazaborolidine ring, leading to an uncatalyzed background reduction by free BH₃, which collapses the enantiomeric excess (ee).

Route C: Biocatalytic Ketoreductase (KRED)

Utilizes an engineered ketoreductase enzyme coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

  • Causality of Stereocontrol: The enzyme's active site provides a perfect lock-and-key fit, physically blocking the Si face of the ketone and resulting in >99.5% ee. While highly selective and green, it requires extensive upfront enzyme screening and tight pH/temperature control.

G Start 4-(4-tert-Butylphenoxy) butanoic acid Ketone Benzoxepin-5-one Core Start->Ketone Friedel-Crafts Acylation RouteA Route A: Noyori ATH Ru-TsDPEN / HCOOH Ketone->RouteA RouteB Route B: CBS Reduction Me-CBS / BH3·DMS Ketone->RouteB RouteC Route C: Biocatalysis KRED / NADP+ Ketone->RouteC Target (5S)-7-tert-Butyl-2,3,4,5- tetrahydro-1-benzoxepin-5-ol RouteA->Target >99% ee RouteB->Target 92-95% ee RouteC->Target >99.5% ee

Fig 1: Comparative synthetic workflows for (5S)-benzoxepin-5-ol.

Quantitative Performance Data

MetricRoute A: Noyori ATHRoute B: CBS ReductionRoute C: Biocatalysis (KRED)
Catalyst / Reagent RuCl(R)-Me-CBS / BH₃·DMSEngineered KRED / GDH
Hydride Source HCOOH / TEA (5:2)Borane-Dimethyl SulfideGlucose (via NADP⁺)
Enantiomeric Excess > 99% (5S) 92 - 95% (5S)> 99.5% (5S)
Typical Yield 94%85%88%
Reaction Temp 40 °C-20 °C to 0 °C30 °C
Scalability Excellent (Kilogram scale)Moderate (Exothermic quench)High (Requires bioreactor)
E-Factor Low (Solvent efficient)High (Boron/Sulfur waste)Very Low (Aqueous)

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory In-Process Controls (IPCs) to verify causality and reaction progress before proceeding to the next step.

Protocol A: Noyori ATH (Recommended for Scale-up)
  • System Preparation: Purge a dry Schlenk flask with Argon. Add 7-tert-butyl-3,4-dihydro-2H-benzo[b]oxepin-5-one (10.0 mmol) and RuCl (0.05 mmol, 0.5 mol%).

  • Azeotrope Addition: Inject 15 mL of anhydrous DMF, followed by 5.0 mL of a pre-mixed, degassed formic acid/triethylamine (5:2 molar ratio) azeotrope.

  • Reaction: Stir the mixture at 40 °C for 12 hours. The evolution of CO₂ bubbles serves as a visual indicator of active hydride transfer.

  • Self-Validation Check (IPC): Withdraw a 50 µL aliquot, quench with 1 mL H₂O, and extract with 1 mL EtOAc. Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Validation criteria: The reaction is only deemed complete when the (5S)-alcohol peak area exceeds 99% relative to the (5R)-enantiomer, and residual ketone is <1%.

  • Isolation: Once validated, cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and evaporate to yield the pure (5S)-alcohol.

Protocol B: CBS Reduction (Recommended for Rapid Discovery)
  • Complexation: In a flame-dried flask under Argon, dissolve (R)-Me-CBS catalyst (1.0 mmol, 10 mol%) in anhydrous THF (10 mL). Cool to -20 °C. Add BH₃·DMS (6.0 mmol) dropwise. Stir for 15 minutes to form the active oxazaborolidine-borane complex.

  • Substrate Addition: Slowly add a solution of the benzoxepin-5-one (10.0 mmol) in THF (10 mL) over 1 hour via syringe pump. Causality: Slow addition ensures the ketone is immediately reduced upon contacting the catalyst, preventing uncatalyzed background reduction by excess borane.

  • Self-Validation Check (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). Validation criteria: The complete disappearance of the UV-active ketone spot (Rf ~0.5) and the appearance of the more polar alcohol spot (Rf ~0.3) validates the reduction. Confirm ee via chiral GC-MS prior to quench.

  • Quench: Carefully quench with methanol (5 mL) at -20 °C to destroy excess borane (Caution: H₂ gas evolution). Warm to room temperature, concentrate, and purify via silica gel chromatography.

G Ketone Prochiral Benzoxepin-5-one ATH_TS ATH Transition State (6-Membered Cyclic TS) Ketone->ATH_TS CBS_TS CBS Transition State (Steric Face Shielding) Ketone->CBS_TS Face_Re Hydride to Re-Face ATH_TS->Face_Re CH/π Directing Face_Si Hydride to Si-Face (Blocked) ATH_TS->Face_Si Steric Clash CBS_TS->Face_Re Aryl Equatorial CBS_TS->Face_Si Steric Clash Product (5S)-Alcohol Face_Re->Product

Fig 2: Mechanistic stereocontrol in ATH vs CBS transition states.

Sources

Validation

Evaluating the Steric Impact of the 7-tert-Butyl Group on Receptor Selectivity: A Comparative Guide

Introduction: Steric Bulk as a Precision Tool In medicinal chemistry, the introduction of a tert-butyl group is frequently employed to improve metabolic stability by shielding adjacent labile sites from enzymatic degrada...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Steric Bulk as a Precision Tool

In medicinal chemistry, the introduction of a tert-butyl group is frequently employed to improve metabolic stability by shielding adjacent labile sites from enzymatic degradation. However, its utility extends far beyond pharmacokinetics. When strategically positioned, the rigid, bulky volume of a 7-tert-butyl group acts as a precise conformational lock, dictating how a ligand interacts with highly homologous receptor subtypes.

This guide objectively compares the performance of 7-tert-butyl-bearing ligands against non-selective alternatives, focusing on the causality behind their receptor selectivity. By analyzing two distinct pharmacological paradigms—GABA A​ receptor modulation and TRPV1 antagonism—we provide actionable insights and self-validating experimental workflows for drug development professionals evaluating steric impacts.

Paradigm 1: Subtype-Selective Efficacy at the GABA A​ Receptor

The classic challenge in GABA A​ receptor pharmacology is separating the anxiolytic effects mediated by α 2 and α 3 subunits from the sedative and ataxic effects mediated by the α 1 subunit. Traditional benzodiazepines like Diazepam bind and activate all these subtypes indiscriminately.

The breakthrough in overcoming this limitation was the discovery of L-838,417 , a triazolopyridazine derivative featuring a critical 7-tert-butyl group.

The Causality of Functional Selectivity

Unlike early attempts that tried to engineer compounds that only bound to α 2/ α 3 receptors (subtype-selective affinity), L-838,417 utilizes subtype-selective efficacy 1.

The 7-tert-butyl group allows the molecule to bind with high affinity to the benzodiazepine site across all α 1, α 2, α 3, and α 5 subtypes. However, the specific steric bulk of the tert-butyl group clashes with the micro-architecture of the α 1 binding pocket. This clash prevents the receptor from undergoing the conformational shift required to potentiate the chloride channel. Consequently, at the α 1 subtype, L-838,417 acts as a silent antagonist, effectively blocking sedation, while acting as a positive allosteric modulator (PAM) at the slightly more accommodating α 2/ α 3 pockets to deliver anxiolysis 2.

GABAA_Selectivity Ligand L-838,417 (7-tert-butyl group) Binding GABAA Benzodiazepine Binding Site Ligand->Binding Alpha1 α1 Subunit Binding->Alpha1 High Affinity Binding Alpha23 α2/α3 Subunits Binding->Alpha23 High Affinity Binding Steric Steric Clash (Prevents Gating) Alpha1->Steric 7-t-Bu volume impact ConfChange Conformational Change (Allows Gating) Alpha23->ConfChange 7-t-Bu accommodated Sedation Sedation (Antagonized) Steric->Sedation Zero Efficacy Anxiolysis Anxiolysis (Agonized) ConfChange->Anxiolysis Partial Agonism

Mechanism of 7-tert-butyl driven functional selectivity at GABAA receptors.

Comparative Data: Diazepam vs. L-838,417

The table below summarizes the quantitative distinction between affinity ( Ki​ ) and relative efficacy (normalized to Diazepam = 1.0) 3.

Compound Ki​ α 1 (nM) Ki​ α 2 (nM) Ki​ α 3 (nM)Rel. Efficacy α 1Rel. Efficacy α 2Rel. Efficacy α 3Clinical Profile
Diazepam 1617171.00 (Full)1.00 (Full)1.00 (Full)Sedative, Anxiolytic
L-838,417 1.51.82.00.00 (Antagonist) 0.43 (Partial)0.39 (Partial)Non-sedating Anxiolytic

Paradigm 2: Conformational Locking in TRPV1 Antagonists

The steric impact of the 7-tert-butyl group is also highly effective in optimizing Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. In the development of pyrido[2,3-d]pyrimidin-4-one derivatives, researchers discovered that replacing smaller alkyl groups (like ethyl or methyl) with a 7-tert-butyl group drastically improved the compound's ability to lock the ion channel in a closed state 4.

The Causality: The TRPV1 binding pocket undergoes significant dynamic shifts upon activation by protons or capsaicin. The massive steric bulk of the 7-tert-butyl group acts as a wedge within the transmembrane domain. Once bound, it physically prevents the inward movement of the S4-S5 linker, a mechanical step strictly required for pore opening, thereby acting as a potent polymodal inhibitor.

Self-Validating Experimental Workflow for Efficacy Profiling

To objectively evaluate whether a 7-tert-butyl modification is driving functional selectivity (efficacy) rather than simply destroying binding affinity, a two-tiered, self-validating electrophysiological protocol must be employed.

Step-by-Step Methodology

Phase 1: Radioligand Binding (Affinity Confirmation)

  • Express recombinant human GABA A​ receptor subtypes ( α 1 β 3 γ 2, α 2 β 3 γ 2, etc.) in HEK293 cells.

  • Perform competitive binding assays using [³H]flumazenil.

  • Causality Check: If the 7-tert-butyl compound displaces [³H]flumazenil at the α 1 subtype with a low Ki​ (e.g., < 5 nM), you have proven the steric bulk does not prevent the molecule from entering the binding pocket.

Phase 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (Efficacy Profiling)

  • Baseline Establishment: Apply GABA at an EC20​ concentration (the concentration eliciting 20% of the maximum GABA current). Why EC20​ ? Using a submaximal concentration provides the necessary dynamic range to observe positive allosteric modulation. A full EC100​ dose would fully open the channels, masking any PAM activity.

  • Emax Control: Co-apply Diazepam (1 μ M) + GABA EC20​ . Record the potentiated current to establish the maximum efficacy threshold (defined as 1.0).

  • Test Compound Application: Co-apply the 7-tert-butyl candidate + GABA EC20​ .

  • The Self-Validating Competitive Block (Critical Step): If the test compound shows 0% potentiation at the α 1 subtype, you must prove it is acting as an antagonist, not just washing out. Co-apply the Test Compound + Diazepam (1 μ M) + GABA EC20​ .

    • Validation: If the 7-tert-butyl compound successfully crashes the Diazepam-induced potentiation back to the baseline EC20​ current, it validates that the compound is occupying the site and sterically preventing the gating mechanism.

Workflow Synth 1. Compound Synthesis (Introduce 7-t-Bu Group) Binding 2. Radioligand Binding Assay ([3H]Flumazenil displacement) Synth->Binding Expression 3. Receptor Expression (Xenopus oocytes) Binding->Expression Confirms Affinity Electrophys 4. TEVC Electrophysiology (GABA EC20 Baseline) Expression->Electrophys Analysis 5. Competitive Validation (Displace Diazepam Emax) Electrophys->Analysis Proves Zero Efficacy

Step-by-step workflow for evaluating receptor subtype-selective efficacy.

Conclusion

The 7-tert-butyl group is a highly privileged motif for engineering receptor selectivity. As demonstrated by L-838,417 and TRPV1 antagonists, its value lies not in preventing receptor binding, but in purposefully orchestrating steric clashes that inhibit specific conformational changes. By utilizing rigorous, self-validating electrophysiological workflows, drug development professionals can leverage this steric bulk to dial out adverse effects (like α 1-mediated sedation) while preserving desired therapeutic efficacy.

References

  • Subtype Selective γ -Aminobutyric Acid Type A Receptor (GABA A​ R) Modulators Acting at the Benzodiazepine Binding Site: An Update Source: ACS Publications URL:[Link]

  • Discriminative Stimulus Effects of L-838,417 (7-tert-Butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine): Role of GABA A​ Source: NIH URL:[Link]

  • GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABA A​ Receptors Source: NIH URL:[Link]

  • Identification and Biological Characterization of 6-Aryl-7-isopropylquinazolinones as Novel TRPV1 Antagonists that Are Effective in Models of Chronic Pain Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 2
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
© Copyright 2026 BenchChem. All Rights Reserved.